Btk-IN-32
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H35ClN4O3S |
|---|---|
Molecular Weight |
627.2 g/mol |
IUPAC Name |
N-[3-(4-benzylpiperazin-1-yl)propyl]-5-[(3-chlorophenyl)methyl]-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxamide |
InChI |
InChI=1S/C35H35ClN4O3S/c36-29-11-6-10-27(22-29)25-40-31-23-28(14-15-33(31)44(43)32-13-5-4-12-30(32)35(40)42)34(41)37-16-7-17-38-18-20-39(21-19-38)24-26-8-2-1-3-9-26/h1-6,8-15,22-23H,7,16-21,24-25H2,(H,37,41) |
InChI Key |
DWERBXWKJZHGBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC3=C(C=C2)S(=O)C4=CC=CC=C4C(=O)N3CC5=CC(=CC=C5)Cl)CC6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Btk-IN-32 (Compound C2): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of Btk-IN-32 (Compound C2), a potent, hinge-only binding inhibitor of Bruton's tyrosine kinase (BTK). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's biological activity, mechanism of action, and relevant experimental protocols.
Core Compound Profile
This compound, also referred to as compound C2 in seminal research, is a selective inhibitor of Bruton's tyrosine kinase. Unlike many BTK inhibitors that occupy the back pocket or H3 pocket of the ATP-binding site, this compound is distinguished by its classification as a "hinge-only binder". While it potently inhibits the autophosphorylation of BTK at tyrosine 223 (Y223), its functional impact on B-cell receptor (BCR) signaling pathways reveals a nuanced and complex mechanism of action. A paradoxical effect has been noted where this compound can activate the full-length BTK protein and its multi-domain fragments, a contrast to its inhibitory effect on the isolated kinase domain[1].
Quantitative Biological Data
The biological activity of this compound (compound C2) has been characterized in various in vitro cellular assays. The following tables summarize the key quantitative data, providing a comparative view of its efficacy.
| Cell Line | Assay | Endpoint | Result | Reference |
| TMD8 | Cell Viability (CellTiter-Glo) | EC50 | >50-fold higher than back-pocket and H3 binders | |
| REC-1 | In Vivo Tumor Growth Inhibition | % TGI | 67% | |
| TMD8 | Calcium Flux Assay | Inhibition | Defective | |
| Ramos | IP1 Production Assay | Inhibition | Less effective than back-pocket and H3 binders |
| Parameter | Method | Result | Reference |
| BTK Occupancy (in vivo, REC-1 model) | Not specified | 98% at Ctrough | |
| BTK pY223 Inhibition (in vivo, REC-1 model) | Simple Western, MSD analysis | Strong inhibition |
Mechanism of Action and Signaling Pathways
This compound (compound C2) exerts its effects by binding to the hinge region of the BTK kinase domain. While this leads to potent inhibition of BTK autophosphorylation, it is less effective at blocking downstream signaling events crucial for B-cell proliferation and survival.
B-Cell Receptor (BCR) Signaling Pathway
Activation of the BCR initiates a signaling cascade heavily reliant on BTK. The diagram below illustrates the canonical BCR signaling pathway and the point of inhibition by this compound.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory point of this compound.
Differential Impact on Downstream Signaling
A key characteristic of this compound is its differential impact on downstream signaling compared to other BTK inhibitors. While it effectively inhibits BTK autophosphorylation, it fails to adequately block BTK-mediated calcium mobilization and subsequent activation of Phospholipase C gamma 2 (PLCγ2). This suggests the existence of bypass mechanisms that can sustain downstream signaling even when BTK's kinase activity is partially compromised.
Caption: Differential effects of BTK inhibitor classes on downstream signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for the TMD8 cell line to assess the cytotoxic effects of this compound.
Materials:
-
TMD8 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
96-well opaque-walled plates
-
This compound (compound C2) and other BTK inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed TMD8 cells at a density of 10,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL of culture medium.
-
Prepare serial dilutions of this compound and other test compounds in culture medium.
-
Add the compounds to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 4 days at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal effective concentration (EC50) values from the dose-response curves.
Western Blotting for Protein Phosphorylation
This protocol is designed to assess the phosphorylation status of BTK and downstream signaling proteins in TMD8 cells.
Materials:
-
TMD8 cells
-
Anti-IgM antibody
-
This compound (compound C2) and other BTK inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-phospho-Akt (S473), anti-Akt, and anti-actin.
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Pre-incubate TMD8 cells with the indicated concentrations of this compound or other inhibitors for 2 hours.
-
Stimulate the cells with anti-IgM for 15 minutes.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use actin as a loading control to normalize the protein levels.
Synthesis and Structure
While a specific, publicly available synthesis protocol for this compound (compound C2) is not detailed in the primary literature, its classification as a "hinge-only binder" suggests a chemical scaffold designed to interact primarily with the hinge region of the BTK kinase domain. The synthesis of such inhibitors generally involves multi-step organic chemistry reactions to construct a core heterocyclic scaffold, followed by the introduction of functional groups that mediate the specific interactions with the hinge region amino acid residues.
Conclusion and Future Directions
This compound (Compound C2) represents an important tool for dissecting the complexities of BTK signaling. Its unique "hinge-only" binding mode and the resulting differential impact on downstream pathways highlight the potential for developing BTK inhibitors with more nuanced and potentially safer therapeutic profiles. Further research is warranted to fully elucidate the structural basis of its interaction with BTK and to explore the therapeutic implications of its distinct mechanism of action. The development of detailed synthetic routes will be crucial for enabling broader investigation and potential optimization of this compound class.
References
discovery and synthesis of Btk-IN-32
An In-Depth Technical Guide on the Discovery and Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors
Introduction
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the development, proliferation, and survival of B-cells.[2][3] Dysregulation of Btk signaling is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.[1][4] Consequently, Btk has emerged as a significant therapeutic target, leading to the development of numerous inhibitors. This guide provides a comprehensive overview of the discovery and synthesis of Btk inhibitors, tailored for researchers, scientists, and drug development professionals.
The Btk Signaling Pathway
Btk is a key enzyme in the signal transduction pathway downstream of the B-cell receptor (BCR).[1] Upon antigen binding to the BCR, a cascade of signaling events is initiated, leading to the activation of Btk. Activated Btk, in turn, phosphorylates downstream targets, most notably phospholipase Cγ2 (PLCγ2).[2][5] This phosphorylation triggers a cascade of intracellular events, including calcium mobilization and the activation of transcription factors like NF-κB and NFAT, which are vital for B-cell survival, proliferation, and differentiation.[2][4] Btk inhibitors function by blocking the kinase activity of Btk, thereby disrupting this signaling cascade and inducing apoptosis in malignant B-cells.[6]
Btk Signaling Pathway and Point of Inhibition.
Discovery and Development of Btk Inhibitors
The discovery of Btk inhibitors typically follows a structured drug discovery and development workflow. This process begins with target identification and validation, followed by hit identification, lead optimization, preclinical studies, and ultimately, clinical trials.
Generalized Drug Discovery Workflow for Btk Inhibitors.
Mechanisms of Action
Btk inhibitors are broadly classified into two categories based on their mechanism of action:
-
Irreversible Covalent Inhibitors : These inhibitors form a covalent bond with a cysteine residue (Cys481) in the active site of Btk, leading to permanent inactivation of the enzyme.[1] Ibrutinib, the first-in-class Btk inhibitor, is a prime example of this class.[6]
-
Reversible Non-covalent Inhibitors : These inhibitors bind to Btk through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions.[7] They offer the potential for greater selectivity and a different side-effect profile compared to their covalent counterparts.
Quantitative Data of Representative Btk Inhibitors
The following table summarizes key quantitative data for several representative Btk inhibitors.
| Compound | Type | Btk IC₅₀ (nM) | Cellular Potency (EC₅₀, nM) | Kinase Selectivity |
| Ibrutinib | Covalent | 0.3[8] | - | Multi-targeted, inhibits other TEC and SRC family kinases[2][3] |
| Acalabrutinib | Covalent | - | - | More selective than Ibrutinib[6] |
| Zanubrutinib | Covalent | - | - | Higher trough BTK occupancy compared to Ibrutinib and Acalabrutinib[9] |
| Pirtobrutinib (LOXO-305) | Reversible | Single-digit nanomolar inhibitory activity[10] | - | Highly selective, ATP-competitive[10] |
| G-744 | Covalent | Potent (specific value not provided) | - | Superb kinase selectivity[11] |
| QL47 | Covalent | 7[2] | 475 (autophosphorylation), 318 (PLCγ2 phosphorylation)[2] | Exquisite selectivity among the kinome[3] |
| CGI-1746 | Reversible | 1.9[7] | - | - |
| Compound 10d | Covalent | 0.5[8] | - | - |
| Compound 10i | Covalent | 0.5[8] | - | - |
| Compound 10j | Covalent | 0.4[8] | - | - |
Experimental Protocols
General Synthesis of a N,9-Diphenyl-9H-purin-2-amine Scaffold
A common scaffold for a class of potent Btk inhibitors is the N,9-diphenyl-9H-purin-2-amine core. The general synthetic route is as follows:
-
Starting Materials : Commercially available 2-amino-9H-purine and substituted iodobenzene.
-
Coupling Reaction : The 2-amino-9H-purine is coupled with the substituted iodobenzene in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a suitable solvent (e.g., 1,4-dioxane).
-
Reaction Conditions : The reaction mixture is typically heated under an inert atmosphere (e.g., argon) for several hours.
-
Purification : The crude product is purified by column chromatography on silica gel to yield the desired N,9-diphenyl-9H-purin-2-amine derivative.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, may vary depending on the specific substrates used.
Btk Enzyme Inhibition Assay
The inhibitory activity of a compound against Btk can be determined using an in vitro enzyme-based assay.
-
Reagents : Recombinant human Btk enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and ATP.
-
Procedure :
-
The Btk enzyme is incubated with the test compound at various concentrations in a buffer solution.
-
The enzymatic reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is then stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as ELISA or a fluorescence-based assay.
-
-
Data Analysis : The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Btk Autophosphorylation Assay
This assay measures the ability of a compound to inhibit Btk activity within a cellular context.
-
Cell Line : A suitable B-cell line, such as Ramos cells, which express Btk.
-
Procedure :
-
The cells are treated with the test compound at various concentrations for a specific duration.
-
The cells are then stimulated to induce Btk autophosphorylation (e.g., with an anti-IgM antibody).
-
The cells are lysed, and the proteins are separated by SDS-PAGE.
-
Western blotting is performed using an antibody specific for phosphorylated Btk (e.g., anti-pBtk-Y223).
-
-
Data Analysis : The intensity of the phosphorylated Btk band is quantified and normalized to a loading control (e.g., total Btk or a housekeeping protein). The EC₅₀ value, the concentration of the compound that causes 50% inhibition of Btk autophosphorylation, is then determined.
Conclusion
The development of Btk inhibitors has revolutionized the treatment of B-cell malignancies and holds promise for autoimmune disorders. The discovery process involves a multi-faceted approach, from rational drug design and high-throughput screening to detailed biochemical and cellular characterization. The continuous exploration of novel chemical scaffolds and mechanisms of action, such as reversible and allosteric inhibition, is expected to yield next-generation Btk inhibitors with improved efficacy and safety profiles. This technical guide provides a foundational understanding of the key principles and methodologies involved in the discovery and synthesis of these important therapeutic agents.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 7. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. german-lymphoma-alliance.de [german-lymphoma-alliance.de]
- 11. pubs.acs.org [pubs.acs.org]
The Allosteric Modulator Btk-IN-32: A Technical Overview of its Activating Effect on Full-Length Bruton's Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase of the Tec family, is a crucial mediator of B-cell receptor (BCR) signaling and is essential for B-cell development, differentiation, and survival.[1][2] Its pivotal role has made it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] While the majority of clinically approved BTK inhibitors are ATP-competitive and target the kinase domain, there is growing interest in developing allosteric modulators that can offer greater specificity and overcome resistance mechanisms.[1][2] This technical guide focuses on Btk-IN-32 (also known as compound C2), a novel small molecule that exhibits a unique mechanism of action by allosterically activating full-length BTK.[1][2]
Mechanism of Action of this compound
Unlike traditional inhibitors, this compound functions as an activator of full-length BTK.[1][2] This activation is allosteric, meaning it binds to a site on the protein distinct from the active site.[1][2] The activating effect of this compound is dependent on the presence of the multidomain architecture of BTK, as it does not activate the isolated kinase domain.[1][2] Kinetic studies have revealed that this compound increases the catalytic efficiency of BTK by decreasing the Michaelis constant (Km) and increasing the catalytic rate (kcat).[1][2] This unique mode of action provides a valuable tool for probing the allosteric regulation of BTK and may offer novel therapeutic strategies.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the characterization of this compound's effect on full-length BTK activity.
| Parameter | Value/Effect | Reference |
| Effect on Full-Length BTK Activity | ~14-fold enhancement in autophosphorylation at Y551 at 200 µM | [3] |
| Mechanism | Allosteric activator; decreases Km and increases kcat | [1][2] |
| Domain Requirement for Activation | Requires the SH3 domain; does not activate the isolated kinase domain | [3] |
| Effect on Kinase-Dead BTK (K430R) | No activation of Y551 phosphorylation | [3] |
| Effect on XLA Mutants | Capable of activating BTK XLA mutants | [1][2] |
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
The following diagram illustrates the canonical B-cell receptor signaling pathway involving BTK. Upon BCR engagement, Src family kinases phosphorylate BTK at Y551, leading to its full activation through autophosphorylation at Y223. Activated BTK then phosphorylates and activates downstream targets, most notably phospholipase C gamma 2 (PLCγ2), which in turn initiates a cascade of signaling events leading to cellular responses such as proliferation and survival.
Caption: B-Cell Receptor (BCR) signaling cascade highlighting the central role of BTK.
Experimental Workflow for this compound Characterization
The following diagram outlines the key experimental steps used to characterize the effect of this compound on full-length BTK.
References
The Allosteric Regulation of Bruton's Tyrosine Kinase: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as an essential signaling node in B-cell development, differentiation, and activation.[1][2] Its critical role in the B-cell receptor (BCR) signaling pathway has made it a prime therapeutic target for a range of B-cell malignancies and autoimmune disorders.[1][3][4] While traditional drug development has focused on orthosteric inhibitors targeting the ATP-binding site, the emergence of drug resistance has catalyzed a paradigm shift towards exploring allosteric regulation as a novel therapeutic strategy.[5][6][7] This technical guide provides an in-depth exploration of the multifaceted allosteric mechanisms governing BTK activity, details key experimental protocols for their investigation, and presents a framework for the discovery and characterization of allosteric modulators.
Introduction to BTK Structure and Function
BTK is a multi-domain protein comprised of five distinct functional domains: an N-terminal Pleckstrin Homology (PH) domain, a Tec Homology (TH) domain, a Src Homology 3 (SH3) domain, a Src Homology 2 (SH2) domain, and a C-terminal kinase domain.[1][8][9][10][11] This modular architecture is central to its complex regulation and signaling functions. The PH domain is crucial for localizing BTK to the cell membrane through its interaction with phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] The SH3 and SH2 domains are key mediators of intramolecular and intermolecular interactions that fine-tune the kinase's activity.[5]
Mutations in the BTK gene can lead to X-linked agammaglobulinemia (XLA), a primary immunodeficiency characterized by a failure of B-cell development.[1][6][7] Conversely, aberrant BTK activation is a hallmark of various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3][12]
The BTK Signaling Pathway
BTK is a central player in the BCR signaling cascade.[13] Upon antigen binding to the BCR, a series of phosphorylation events initiated by Src family kinases leads to the recruitment of BTK to the plasma membrane.[14] There, it is phosphorylated and activated, subsequently phosphorylating phospholipase Cγ2 (PLCγ2).[1][4] This triggers a cascade of downstream signaling events, including calcium mobilization and the activation of transcription factors like NF-κB, which are essential for B-cell proliferation, survival, and differentiation.[2][4] BTK also integrates signals from other pathways, including chemokine and Toll-like receptor signaling.[9][15]
Mechanisms of Allosteric Regulation
The catalytic activity of BTK is tightly controlled by a sophisticated network of allosteric interactions involving its multiple domains. Understanding these regulatory mechanisms is paramount for the development of targeted allosteric drugs.
Autoinhibition via SH2 and SH3 Domains
In its inactive state, BTK adopts an autoinhibited conformation where the SH3 and SH2 domains dock onto the backside of the kinase domain.[5] This interaction stabilizes an inactive conformation of the kinase, preventing substrate binding and catalysis. Disruption of these intramolecular contacts is a prerequisite for BTK activation.
The Dual Role of the PHTH Domain
The N-terminal PHTH domain serves a dual regulatory function. In addition to anchoring BTK to the cell membrane via PIP3 binding, it also contributes to the autoinhibition of the kinase domain.[5][16] This suggests that the PHTH domain acts as a molecular switch, coupling membrane localization with the release of autoinhibition.
PIP3-Mediated Dimerization and Activation
Recent studies have revealed that the binding of PIP3 to the PH domain not only recruits BTK to the membrane but also allosterically promotes the dimerization of the PH-TH module.[17][18] This dimerization is a critical step in BTK activation, suggesting that allosteric modulation of the dimer interface could be a viable therapeutic strategy.[17][18]
The SH2-Kinase Interface as a Regulatory Hub
An allosteric interface between the SH2 and kinase domains has been identified as crucial for kinase activation.[19] Mutations in the SH2 domain that disrupt this interface have been shown to impair BTK activation, highlighting this region as a potential target for allosteric inhibitors.[19]
Allosteric Modulators of BTK
The discovery of small molecules that can allosterically modulate BTK activity has opened new avenues for therapeutic intervention. These modulators can either enhance or inhibit BTK function by binding to sites distinct from the active site.
One notable example is the allosteric activator designated "C2".[7] This compound has been shown to increase the catalytic efficiency of BTK by decreasing the Km and increasing the kcat.[7] Importantly, C2 activates full-length BTK and multi-domain fragments but not the isolated kinase domain, confirming its allosteric mechanism of action.[6][7] The development of allosteric inhibitors is also a promising area of research, with the potential to overcome resistance to conventional ATP-competitive drugs.[20][21]
Table 1: Quantitative Data on Allosteric BTK Modulators
| Modulator | Type | Target Site | Effect on Kinase Activity | Reference Compound |
| C2 | Activator | SH3/SH2-kinase linker/N-lobe interface | ↑ kcat, ↓ Km | N/A |
| Repebody | Inhibitor | SH2 domain (disrupts SH2-kinase interface) | Inhibition | N/A |
Experimental Protocols for Studying BTK Allostery
A variety of experimental techniques are employed to investigate the allosteric regulation of BTK and to identify and characterize allosteric modulators.
Biochemical Kinase Activity Assays
These assays are fundamental for quantifying the enzymatic activity of BTK in the presence of potential allosteric modulators.
Protocol: In Vitro BTK Kinase Assay (Luminescence-based)
-
Reagents:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescent kinase activity detection kit (e.g., Kinase-Glo®)
-
Test compound (potential allosteric modulator)
-
-
Procedure:
-
Prepare a serial dilution of the test compound in kinase assay buffer.
-
In a 96-well or 384-well plate, add the BTK enzyme and the test compound.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.
-
Luminescence is inversely proportional to kinase activity.
-
Calculate IC50 or EC50 values for inhibitors or activators, respectively.
-
Biophysical Techniques
Biophysical methods provide detailed insights into the structural and dynamic changes in BTK upon binding of allosteric ligands.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy for Mapping Binding Sites
-
Sample Preparation:
-
Express and purify ¹⁵N-labeled BTK protein (or a specific domain).
-
Prepare a concentrated stock solution of the unlabeled allosteric modulator.
-
-
Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled BTK in the absence of the ligand. This serves as the reference spectrum.
-
Titrate increasing concentrations of the allosteric modulator into the BTK sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Identify amide peaks that exhibit chemical shift perturbations (CSPs) upon ligand binding.
-
Map the perturbed residues onto the three-dimensional structure of BTK to identify the binding site and allosterically affected regions.
-
Cellular Assays
Cell-based assays are crucial for validating the biological effects of allosteric modulators in a more physiological context.
Protocol: Calcium Flux Assay in B-Cells
-
Cell Culture:
-
Culture a B-cell line (e.g., Ramos) or primary B-cells in appropriate media.
-
-
Cell Loading:
-
Harvest and wash the cells.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Assay Procedure:
-
Resuspend the dye-loaded cells in a suitable buffer.
-
Aliquot the cells into a 96-well plate.
-
Add the test allosteric modulator at various concentrations and incubate.
-
Establish a baseline fluorescence reading using a plate reader or flow cytometer.
-
Stimulate the cells with a BCR agonist (e.g., anti-IgM antibody).
-
Monitor the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
Quantify the effect of the allosteric modulator on the magnitude and kinetics of the calcium response.
-
Future Directions and Conclusion
The allosteric regulation of BTK presents a rich and largely untapped landscape for the development of next-generation therapeutics.[20] Allosteric modulators offer the potential for greater specificity and the ability to overcome resistance mechanisms that plague traditional active-site inhibitors.[6][7] Future research will likely focus on the discovery of novel allosteric sites and the development of both allosteric inhibitors and agonists for a range of therapeutic applications. The continued integration of computational, biochemical, biophysical, and cellular approaches will be essential for unlocking the full therapeutic potential of targeting BTK allostery. This guide provides a foundational understanding of the core principles and methodologies necessary to advance this exciting field of drug discovery.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Btk function in B cell development and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting the Allosteric Regulation of Bruton's Tyrosine Kinase for Small Molecule Screens - ProQuest [proquest.com]
- 6. Screening and Characterization of Allosteric Small Molecules Targeting Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Characterization of Allosteric Small Molecules Targeting Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC family kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. DSpace [dr.lib.iastate.edu]
- 17. pnas.org [pnas.org]
- 18. Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK - PMC [pmc.ncbi.nlm.nih.gov]
Btk-IN-32: A Covalent Chemical Probe for Interrogating Bruton's Tyrosine Kinase Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Btk-IN-32, a potent and selective covalent chemical probe for Bruton's tyrosine kinase (BTK). This compound is a valuable tool for researchers studying the physiological and pathological roles of BTK in various cellular contexts, particularly in the fields of immunology and oncology. This document details the biochemical and cellular characteristics of this compound, provides experimental protocols for its use, and illustrates key signaling pathways and experimental workflows.
Introduction to BTK and the Role of Chemical Probes
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and the downstream pathways that regulate B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[1][3]
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the interrogation of its biological function. Covalent chemical probes, such as this compound, form a stable, irreversible bond with their target protein, offering advantages in potency and duration of action. These probes are instrumental in target validation, understanding disease mechanisms, and facilitating drug discovery.[4] this compound covalently modifies the non-catalytic cysteine residue (Cys481) within the ATP-binding pocket of BTK, leading to its irreversible inhibition.[1][2]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, highlighting its potency, cellular activity, and selectivity.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Description |
| BTK Kinase Inhibition (IC50) | 7 nM | Concentration of this compound required to inhibit 50% of recombinant BTK kinase activity in a biochemical assay.[2] |
| Cellular BTK Autophosphorylation (EC50) | 475 nM | Concentration of this compound required to inhibit 50% of BTK autophosphorylation at Tyr223 in a cellular context.[2] |
| Cellular PLCγ2 Phosphorylation (EC50) | 318 nM | Concentration of this compound required to inhibit 50% of the phosphorylation of the downstream effector PLCγ2 at Tyr759 in cells.[2] |
| Target Occupancy (EC50) | 5.9 nM | Concentration of this compound required for 50% occupancy of the BTK protein in Ramos cells, as determined by a competitive probe binding assay.[5] |
Table 2: Kinase Selectivity Profile of this compound
The selectivity of a chemical probe is crucial for ensuring that its observed biological effects are attributable to the intended target. The following table presents the inhibitory activity of this compound against a panel of related kinases, demonstrating its high selectivity for BTK. Data is presented as the percentage of control at a 1 µM concentration of the inhibitor.[6]
| Kinase | Family | % of Control @ 1 µM |
| BTK | TEC | <10% |
| ITK | TEC | >65% |
| TEC | TEC | >65% |
| BMX | TEC | >65% |
| LCK | SRC | >65% |
| SRC | SRC | >65% |
| EGFR | EGFR | >65% |
Experimental Protocols
Detailed methodologies for key experiments to characterize the function of BTK using this compound are provided below.
Biochemical BTK Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant BTK enzyme
-
This compound (or other test compounds)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)[7]
-
Substrate (e.g., poly(Glu, Tyr) peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µl of the this compound dilution.[7]
-
Add 2 µl of recombinant BTK enzyme solution.[7]
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.[7]
-
Incubate the plate at room temperature for 60 minutes.[7]
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[7]
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[7]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration.
Cellular BTK Autophosphorylation Assay (Western Blot)
This protocol is used to assess the inhibitory effect of this compound on BTK activity within a cellular environment by measuring the phosphorylation status of BTK at Tyr223.
Materials:
-
This compound
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[9]
-
Primary antibodies: anti-pBTK (Tyr223), anti-BTK (total)
-
HRP-conjugated secondary antibody
-
Chemiluminescent detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate the cells at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat the cells with varying concentrations of this compound for 1-2 hours.
-
Lyse the cells with lysis buffer and quantify the protein concentration.[9]
-
Perform SDS-PAGE with 40 µg of total protein per lane.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for at least 1 hour.
-
Incubate the membrane with the primary anti-pBTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent detection reagent.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the blot and re-probe with the anti-BTK (total) antibody as a loading control.
-
Quantify the band intensities to determine the EC50 value.
BTK Target Occupancy Assay (ELISA-based)
This assay measures the percentage of BTK protein that is bound by the covalent inhibitor in cell or tissue lysates.
Materials:
-
Cell or tissue lysates from samples treated with this compound
-
Biotinylated covalent BTK probe (binds to unoccupied BTK)
-
96-well plates coated with an anti-BTK capture antibody
-
Streptavidin-HRP
-
Substrate for HRP (e.g., TMB)
-
Plate reader
Procedure:
-
Treat cells or an animal model with this compound.
-
Prepare cell or tissue lysates.
-
Incubate the lysates with a biotinylated covalent BTK probe. This probe will bind to any BTK that is not already occupied by this compound.[5]
-
Add the lysate-probe mixture to the anti-BTK antibody-coated plate and incubate.[5]
-
Wash the plate to remove unbound components.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate and add the HRP substrate.
-
Measure the absorbance using a plate reader.
-
The signal is inversely proportional to the target occupancy of this compound. Normalize the signal to untreated control samples to determine the percentage of BTK occupancy.[5]
Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: BTK signaling pathway initiated by B-cell receptor activation.
Experimental Workflow for Assessing this compound Activity
This diagram outlines the typical workflow for evaluating the cellular effects of this compound.
Caption: Workflow for evaluating the cellular activity of this compound.
References
- 1. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. promega.com [promega.com]
- 8. The BTK/PI3K/BRD4 axis inhibitor SRX3262 overcomes Ibrutinib resistance in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for Allosteric Activation of Bruton's Tyrosine Kinase by Btk-IN-32
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase of the Tec family, is a crucial mediator of B-cell receptor (BCR) signaling and is essential for B-cell development, differentiation, and survival.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. While numerous ATP-competitive inhibitors of BTK have been developed, the emergence of resistance mutations necessitates the exploration of alternative regulatory mechanisms. This document provides a comprehensive technical overview of Btk-IN-32 (also referred to as compound C2), a novel allosteric activator of BTK. Unlike traditional inhibitors, this compound enhances the catalytic efficiency of BTK through a non-catalytic site, offering a unique tool to probe BTK function and a potential therapeutic avenue for conditions like X-linked agammaglobulinemia (XLA) where BTK activity is compromised.[1][2][3]
Mechanism of Action: An Allosteric Approach
This compound acts as an allosteric activator of BTK.[1][2] This mode of action is distinct from orthosteric inhibitors that compete with ATP at the kinase domain's active site. The activation by this compound is dependent on the multi-domain architecture of BTK, as it activates the full-length protein and multi-domain fragments but not the isolated kinase domain.[1][2] This suggests that this compound binds to a site outside the catalytic domain, inducing conformational changes that enhance the kinase's activity.
The proposed allosteric network involves the SH3 domain, the SH2-kinase linker, and the N-lobe of the kinase domain.[3] It is hypothesized that this compound stabilizes a conformation that is more amenable to catalysis, likely by influencing the dynamic interplay between these regulatory domains.
Quantitative Analysis of BTK Activation
Kinetic studies have demonstrated that this compound enhances the catalytic efficiency of BTK by both decreasing the Michaelis constant (K_m) for ATP and increasing the catalytic turnover rate (k_cat).[1][2] This dual effect leads to a significant overall increase in BTK's kinase activity.
| Parameter | Effect of this compound | Implication |
| K_m (ATP) | Decrease | Increased apparent affinity for ATP |
| k_cat | Increase | Enhanced catalytic turnover rate |
| Catalytic Efficiency (k_cat/K_m) | Increase | Overall potentiation of kinase activity |
Table 1: Summary of the kinetic effects of this compound on BTK.
Furthermore, this compound has been shown to activate certain XLA-associated BTK mutants, suggesting a potential therapeutic application for restoring function to these compromised forms of the enzyme.[1][4]
Experimental Protocols
Recombinant Protein Expression and Purification
Expression and purification of various BTK constructs (full-length, multi-domain fragments, and isolated kinase domain) are performed using a baculovirus/insect cell expression system. Sf9 insect cells are infected with the respective baculovirus constructs. After a 48-72 hour incubation period, the cells are harvested, lysed, and the protein of interest is purified using a multi-step chromatography process, typically involving affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and size-exclusion chromatography to ensure high purity.
In Vitro Kinase Assays
BTK kinase activity is assessed using a variety of methods, including radiometric assays with [γ-³²P]ATP or luminescence-based assays. A typical assay mixture contains the purified BTK construct, a specific peptide substrate, ATP, and the compound to be tested (this compound or vehicle control) in a suitable kinase buffer. The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time. The extent of substrate phosphorylation is then quantified. For kinetic studies, the concentrations of ATP and the substrate are varied to determine the K_m and k_cat values.
Visualizing the Molecular Interactions and Pathways
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: Simplified B-Cell Receptor (BCR) signaling cascade highlighting the central role of BTK.
Experimental Workflow for Characterizing this compound
The logical flow for investigating the effects of this compound is depicted below.
Caption: Workflow for the biochemical and cellular characterization of this compound.
Proposed Structural Mechanism of Activation
The following diagram illustrates the proposed allosteric activation mechanism of BTK by this compound.
Caption: Proposed allosteric activation of BTK by this compound, inducing a transition to an active conformation.
Conclusion
This compound represents a novel class of small molecule modulators of BTK that function through an allosteric activation mechanism. Its unique mode of action, which is dependent on the multi-domain architecture of BTK, provides a valuable tool for studying the complex regulation of this important kinase. The ability of this compound to enhance the catalytic efficiency of BTK and to activate XLA-associated mutants opens up new possibilities for therapeutic strategies aimed at augmenting BTK function. Further structural studies are needed to precisely define the binding site and the conformational changes induced by this compound, which will be crucial for the rational design of more potent and specific allosteric activators of BTK.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Screening and Characterization of Allosteric Small Molecules Targeting Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening and Characterization of Allosteric Small Molecules Targeting Bruton’s Tyrosine Kinase. Article review | by Wsheele | Medium [medium.com]
- 4. Screening and Characterization of Allosteric Small Molecules Targeting Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Kinase Domain Activation of Bruton's Tyrosine Kinase (Btk)
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific compound designated "Btk-IN-32" did not yield any publicly available information. It is presumed that this may be a novel, unpublished, or hypothetical agent. This guide, therefore, provides a comprehensive overview of the general mechanisms of Bruton's tyrosine kinase (Btk) activation, drawing upon established principles and known modulators. The data and protocols presented are representative examples from the scientific literature on Btk.
Introduction to Bruton's Tyrosine Kinase (Btk)
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] It is a crucial component of multiple signaling pathways that regulate the development, differentiation, activation, and survival of B-lineage lymphoid cells and myeloid cells.[3] Btk integrates signals from various cell surface receptors, including the B-cell receptor (BCR), chemokine receptors, Fc receptors, and Toll-like receptors (TLRs), to downstream cellular responses.[1][4] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.
Btk is a multidomain protein consisting of a PH-TH module (Pleckstrin homology and Tec homology domains), an SH3 domain, an SH2 domain, and a C-terminal kinase domain. In its inactive state, Btk adopts an autoinhibited conformation where the SH2 and SH3 domains, in conjunction with the PH-TH module, suppress the activity of the kinase domain.[5] Activation of Btk is a multistep process initiated by its recruitment to the cell membrane and subsequent phosphorylation events.
The Btk Signaling Pathway
The activation of Btk is a key event in the B-cell receptor (BCR) signaling cascade, which is essential for B-cell survival and proliferation.[6] Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of Src-family kinases like Lyn and Syk. These kinases then create docking sites for Btk at the plasma membrane by phosphorylating adaptor proteins. The PH domain of Btk binds to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K, further stabilizing its membrane localization.[7] This membrane recruitment facilitates the phosphorylation of Btk at key tyrosine residues, leading to its full activation.
Activated Btk, in turn, phosphorylates and activates phospholipase Cγ2 (PLCγ2).[6] PLCγ2 then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream transcription factors, such as NF-κB and NFAT, which drive gene expression programs essential for B-cell activation, proliferation, and survival.[3][6]
Quantitative Data on Btk Modulation
While specific data for "this compound" is unavailable, the following table summarizes representative quantitative data for known Btk modulators to provide a comparative context. This includes both inhibitors and a recently identified allosteric activator.
| Compound Class | Compound Name | Assay Type | Target | Parameter | Value | Reference |
| Inhibitor | Ibrutinib | Biochemical | Btk | IC₅₀ | 0.5 nM | [6] |
| Acalabrutinib | Biochemical | Btk | IC₅₀ | 3 nM | [6] | |
| Zanubrutinib | Biochemical | Btk | IC₅₀ | <1 nM | [6] | |
| Allosteric Activator | Compound "C2" | Biochemical | Full-length Btk | Fold Activation | ~2-3 fold | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Btk kinase activity and the characterization of its modulators. Below are representative protocols for key experiments.
In Vitro Btk Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the phosphorylation of a substrate peptide by Btk.
Materials:
-
Recombinant human Btk enzyme
-
Biotinylated peptide substrate (e.g., Biotin-AVLESEEELYSSARQ-NH2)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC)
Procedure:
-
Prepare a reaction mixture containing the Btk enzyme and the biotinylated peptide substrate in the assay buffer.
-
Add the test compound (e.g., "this compound" or a known modulator) at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).
-
Incubate in the dark to allow for antibody binding to the phosphorylated substrate.
-
Measure the TR-FRET signal on a compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665/615) to determine the extent of substrate phosphorylation.
-
Plot the data as a function of compound concentration to determine parameters like EC₅₀ (for activators) or IC₅₀ (for inhibitors).
Cell-Based Btk Autophosphorylation Assay
This assay measures the phosphorylation of Btk at an activating residue (e.g., Y223) in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer
-
Antibodies: Anti-phospho-Btk (Y223) and anti-total Btk
-
Detection system (e.g., ELISA, Western blot, or flow cytometry)
Procedure:
-
Culture the B-cell lymphoma cells to the desired density.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with anti-IgM to induce BCR signaling and Btk activation.
-
Lyse the cells to release cellular proteins.
-
Quantify the levels of phosphorylated Btk (Y223) and total Btk using a suitable detection method.
-
Normalize the phospho-Btk signal to the total Btk signal.
-
Plot the normalized data as a function of compound concentration to assess the compound's effect on Btk activation in a cellular environment.
Mechanism of Btk Kinase Domain Activation
The activation of the Btk kinase domain is a complex process involving conformational changes driven by membrane localization and phosphorylation.
-
Autoinhibition: In the cytosol, Btk exists in an autoinhibited state. The SH3 domain engages the kinase domain, and the PH-TH module interacts with other domains to lock the kinase in an inactive conformation.[5]
-
Membrane Recruitment: Upon cellular stimulation, Btk is recruited to the plasma membrane via the interaction of its PH domain with PIP3.[7] This relocalization is a critical first step in activation.
-
Trans-phosphorylation: At the membrane, Btk is phosphorylated by Src-family kinases (e.g., Lyn) on key tyrosine residues within its kinase domain, such as Y551 in the activation loop.[8]
-
Autophosphorylation and Full Activation: Phosphorylation of the activation loop induces a conformational change that allows for Btk to autophosphorylate at another key residue, Y223, in its SH3 domain. This autophosphorylation event is thought to fully activate the kinase.
-
Allosteric Activation: Recent studies have shown that small molecules can bind to allosteric sites on Btk, outside of the active site, to induce its activation.[1] This suggests alternative mechanisms for modulating Btk activity.
References
- 1. Screening and Characterization of Allosteric Small Molecules Targeting Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an allosteric signaling network within Tec family kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC family kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 8. Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to BTK and Gain-of-Function Mutations
An in-depth analysis of the role of small molecule inhibitors in the investigation of Bruton's tyrosine kinase (BTK) gain-of-function mutations is presented in this technical guide. It is intended for researchers, scientists, and professionals in drug development. A specific compound designated 'Btk-IN-32' was not found in the available literature. Therefore, this guide will focus on the principles of using well-characterized BTK inhibitors to study the hyperactivity of BTK and its signaling pathways, using established inhibitors as examples.
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which governs the development, proliferation, and survival of B-cells.[1][2][3] Dysregulation of the BCR signaling pathway, often due to mutations, can lead to uncontrolled B-cell growth and malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] While loss-of-function mutations in BTK cause immunodeficiency, gain-of-function (GoF) alterations in the BCR pathway are associated with resistance to BTK inhibitors.[4][5] These GoF mutations can occur in BTK itself or in downstream signaling components like phospholipase Cγ2 (PLCγ2).[4][5]
Small molecule inhibitors of BTK are vital tools for studying the consequences of these GoF mutations and for developing therapeutic strategies to overcome them. These inhibitors can be categorized as either covalent irreversible inhibitors, which bind to cysteine 481 (C481) in the BTK active site, or non-covalent, reversible inhibitors.[6]
Studying BTK Gain-of-Function with Small Molecule Inhibitors
The study of BTK GoF mutations typically involves comparing the biochemical and cellular effects of these mutations in the presence and absence of a BTK inhibitor. This allows researchers to dissect the signaling pathways affected by the mutation and to assess the efficacy of inhibitors in counteracting the mutation's effects.
Key Experimental Approaches:
-
Cell-Based Assays: The most common approach involves introducing GoF BTK mutations into relevant cell lines (e.g., lymphoma cell lines) and then treating these cells with a BTK inhibitor. Key readouts include:
-
Cell Viability and Proliferation: To determine if the GoF mutation confers resistance to the inhibitor's anti-proliferative effects.
-
BCR Signaling Pathway Activation: Measured by quantifying the phosphorylation of downstream targets of BTK, such as PLCγ2, ERK, and AKT, typically by western blotting or phospho-flow cytometry.
-
Calcium Mobilization: BTK activation leads to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators.
-
-
Biochemical Assays:
-
In Vitro Kinase Assays: These assays directly measure the enzymatic activity of purified wild-type and mutant BTK proteins in the presence of varying concentrations of an inhibitor. This allows for the determination of the inhibitor's potency (e.g., IC50 value) against the mutant enzyme.
-
-
In Vivo Models:
-
Xenograft Models: Human lymphoma cell lines with GoF BTK mutations can be implanted into immunodeficient mice. These mice are then treated with a BTK inhibitor to assess its effect on tumor growth.
-
BTK Signaling Pathway
The BCR signaling pathway is a complex cascade of protein interactions and phosphorylation events. Upon antigen binding to the BCR, a series of upstream kinases activate BTK. Activated BTK then phosphorylates PLCγ2, leading to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, which promote B-cell survival and proliferation.[4]
Caption: Simplified BTK signaling pathway initiated by the B-cell receptor (BCR).
Experimental Workflow for Studying BTK Gain-of-Function
A typical workflow for investigating the impact of a BTK GoF mutation and the efficacy of a BTK inhibitor is outlined below.
Caption: General experimental workflow for studying BTK gain-of-function mutations.
Quantitative Data on BTK Inhibitors
The potency of BTK inhibitors is a critical parameter in their use as research tools and therapeutics. The following table summarizes publicly available data for well-known BTK inhibitors.
| Inhibitor | Type | Target | IC50 (nM) | Clinical Use |
| Ibrutinib | Covalent | BTK | 0.5 | B-cell malignancies[7] |
| Acalabrutinib | Covalent | BTK | 3 | B-cell malignancies[8] |
| Zanubrutinib | Covalent | BTK | <1 | B-cell malignancies[7] |
| Pirtobrutinib (LOXO-305) | Non-covalent | BTK | 3.5 | B-cell malignancies[8] |
Note: IC50 values can vary depending on the specific assay conditions.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a BTK inhibitor on the viability of cells expressing wild-type or GoF mutant BTK.
Methodology:
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the BTK inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of viable cells against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Phosphorylated BTK
Objective: To measure the effect of a BTK inhibitor on the autophosphorylation of BTK, a marker of its activation.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the BTK inhibitor for a specified time (e.g., 1-2 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., anti-pBTK Y223).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody for total BTK and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Conclusion
The use of small molecule inhibitors is indispensable for the study of BTK gain-of-function mutations. By employing a combination of cell-based and biochemical assays, researchers can elucidate the mechanisms by which these mutations drive B-cell malignancies and contribute to drug resistance. This knowledge is critical for the development of next-generation BTK inhibitors that can overcome these resistance mechanisms and improve patient outcomes.
References
- 1. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. german-lymphoma-alliance.de [german-lymphoma-alliance.de]
Methodological & Application
Application Notes: Using Btk-IN-32 to Study B-cell Activation
Introduction
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase from the Tec family that serves as an indispensable component of the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is central to multiple facets of B-cell biology, including their activation, proliferation, survival, and differentiation.[3][4] Given its critical role, BTK has emerged as a significant therapeutic target for B-cell malignancies and autoimmune diseases.[5][6] Btk-IN-32 is a potent and selective inhibitor designed to target BTK, making it an invaluable chemical probe for researchers studying the intricacies of B-cell activation and associated pathologies. These notes provide an overview of this compound's mechanism, applications, and detailed protocols for its use in research settings.
Mechanism of Action
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated. This involves the activation of Src family kinases, which then phosphorylate and activate BTK.[7] Activated BTK, in turn, phosphorylates key downstream substrates, most notably Phospholipase Cγ2 (PLCγ2).[5][8] The activation of PLCγ2 leads to the generation of second messengers, inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] This cascade results in an increase in intracellular calcium (Ca2+) concentration and the activation of downstream pathways, including NF-κB, which are crucial for orchestrating the B-cell activation response.[5][9][10]
This compound functions by inhibiting the kinase activity of BTK. By binding to the enzyme, it prevents the phosphorylation of BTK itself (autophosphorylation) and the subsequent phosphorylation of its substrates like PLCγ2.[2][11] This effectively blocks the entire downstream signaling cascade, leading to the inhibition of B-cell activation, proliferation, and survival.[3][4]
Applications in B-cell Research
This compound can be employed to investigate several key aspects of B-cell biology:
-
BCR Signaling Dynamics: Elucidate the necessity of BTK kinase activity for downstream events like calcium flux and protein phosphorylation.
-
B-cell Proliferation and Survival: Determine the reliance of B-cells on BTK signaling for proliferation and protection against apoptosis following various stimuli.[12]
-
Activation Marker Expression: Quantify the role of BTK in the upregulation of cell surface markers associated with B-cell activation, such as CD69, CD80, and CD86.[13]
-
Antigen Presentation: Investigate the contribution of BTK to the processes of antigen internalization, processing, and presentation to T-cells.[14][15]
Quantitative Data Summary
The following tables represent typical data obtained when studying the effects of a BTK inhibitor like this compound on B-cell activation.
Table 1: Inhibitory Potency of this compound on B-Cell Activation Markers
| Marker | Stimulant | IC₅₀ (nM) | Assay Method |
|---|---|---|---|
| p-BTK (Y223) | Anti-IgM | 5.2 | Western Blot / In-Cell ELISA |
| p-PLCγ2 (Y1217) | Anti-IgM | 8.1 | Western Blot / Flow Cytometry |
| CD69 Expression | Anti-IgM | 15.5 | Flow Cytometry |
| CD86 Expression | Anti-IgM + IL-4 | 25.3 | Flow Cytometry |
| Calcium Flux | Anti-IgM | 12.8 | Fluorescent Plate Reader |
| B-cell Proliferation | LPS | 30.1 | [³H]-Thymidine or CFSE Assay |
Table 2: Effect of this compound on B-cell Signaling and Function
| Parameter Measured | Control (Stimulated) | This compound (100 nM) | % Inhibition |
|---|---|---|---|
| Relative p-PLCγ2 Level | 100% | 8% | 92% |
| % CD69 Positive B-cells | 75% | 12% | 84% |
| Proliferation Index (CFSE) | 4.5 | 1.2 | 73% |
| Relative Ca²⁺ Flux (Peak) | 100% | 15% | 85% |
Experimental Protocols
The following protocols provide a framework for using this compound to study B-cell activation. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions.
Protocol 1: In Vitro B-cell Activation and Flow Cytometry Analysis
This protocol assesses the effect of this compound on the expression of activation markers on the B-cell surface.
Materials:
-
Purified human or murine B-cells
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
B-cell stimulant (e.g., F(ab')₂ Anti-IgM, LPS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD19, anti-CD69, anti-CD86)
-
FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
96-well U-bottom plate
Procedure:
-
Isolate B-cells from peripheral blood or spleen using negative selection kits.
-
Resuspend cells at 1 x 10⁶ cells/mL in culture medium.
-
Add 100 µL of cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations (e.g., 1 nM to 10 µM) and a vehicle control to the wells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C, 5% CO₂.
-
Add the B-cell stimulant (e.g., 10 µg/mL anti-IgM) to the appropriate wells. Include an unstimulated control.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Harvest the cells by centrifugation (300 x g, 5 minutes).
-
Wash cells once with cold FACS buffer.
-
Resuspend the cell pellet in 50 µL of FACS buffer containing the pre-titrated fluorescent antibodies.
-
Incubate on ice for 30 minutes in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend in 200 µL of FACS buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) or percentage of positive cells for activation markers within the B-cell gate (e.g., CD19+).
Protocol 2: Calcium Flux Assay
This protocol measures the inhibition of BCR-induced intracellular calcium mobilization.
Materials:
-
Ramos B-cells or primary B-cells
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution with calcium and magnesium (HBSS)
-
This compound and vehicle control
-
B-cell stimulant (e.g., F(ab')₂ Anti-IgM)
-
96-well black, clear-bottom plate
-
Fluorescent plate reader with kinetic reading and injection capabilities.
Procedure:
-
Harvest and wash cells, resuspending them at 1-2 x 10⁶ cells/mL in HBSS.
-
Prepare the dye-loading solution: Mix Fluo-4 AM with an equal volume of 20% Pluronic F-127, then dilute in HBSS to a final concentration of 1-2 µM.
-
Add the dye-loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with warm HBSS to remove extracellular dye.
-
Resuspend cells in HBSS and plate 100 µL per well in the 96-well plate.
-
Add this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescent plate reader and allow the temperature to equilibrate to 37°C.
-
Measure baseline fluorescence for 30-60 seconds.
-
Using the instrument's injector, add the B-cell stimulant (e.g., 20 µg/mL anti-IgM).
-
Immediately begin kinetic measurement of fluorescence for 5-10 minutes.
-
Analyze the data by calculating the peak fluorescence intensity or the area under the curve relative to the baseline.
Protocol 3: Western Blot for BTK Pathway Phosphorylation
This protocol assesses the direct inhibitory effect of this compound on the phosphorylation of BTK and its substrate PLCγ2.
Materials:
-
B-cells (at least 5 x 10⁶ cells per condition)
-
Serum-free medium
-
This compound and vehicle control
-
B-cell stimulant (e.g., Anti-IgM)
-
Ice-cold PBS with phosphatase and protease inhibitors
-
Lysis buffer (e.g., RIPA) with inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (e.g., anti-p-BTK Y223, anti-BTK total, anti-p-PLCγ2 Y1217, anti-PLCγ2 total, anti-GAPDH)
-
HRP-conjugated secondary antibodies and ECL substrate
Procedure:
-
Starve B-cells in serum-free medium for 2-4 hours.
-
Pre-treat cells with this compound or vehicle for 1-2 hours at 37°C.
-
Stimulate cells with anti-IgM for a short period (e.g., 2-10 minutes).
-
Immediately stop the reaction by adding ice-cold PBS and centrifuging at 4°C.
-
Lyse the cell pellet with ice-cold lysis buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation (14,000 x g, 15 minutes, 4°C).
-
Quantify the protein concentration of the supernatant.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensity and normalize phosphorylated protein levels to their respective total protein levels.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 5. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Btk levels set the threshold for B-cell activation and negative selection of autoreactive B cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Btk supports autoreactive B cell development and protects against apoptosis but is expendable for antigen-presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Btk Regulates B Cell Receptor-Mediated Antigen Processing and Presentation by Controlling Actin Cytoskeleton Dynamics in B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
No Animal Model Studies Found for BTK Activator Btk-IN-32
Despite a comprehensive search, no publicly available animal model studies specifically utilizing the Bruton's tyrosine kinase (BTK) activator designated as Btk-IN-32 were identified.
The current body of scientific literature and publicly accessible data focuses almost exclusively on BTK inhibitors due to their therapeutic importance in treating B-cell malignancies and autoimmune diseases.[1][2][3] Bruton's tyrosine kinase is a crucial component of the B-cell receptor signaling pathway, and its inhibition has proven to be an effective strategy for managing various cancers.[2]
Research into BTK has extensively explored its role in B-cell development, differentiation, and proliferation.[1][4] The vast majority of pharmacological and preclinical studies, including those involving animal models, have centered on the development and efficacy of BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib.[5][6][7] These studies have provided valuable insights into the therapeutic potential of blocking BTK activity.
Conversely, information regarding BTK activators and their in vivo effects is scarce. The compound "this compound" does not appear in the context of animal model research in the available scientific literature. Therefore, it is not possible to provide detailed application notes, experimental protocols, or quantitative data summaries for animal studies involving this specific compound.
For researchers interested in the broader field of BTK signaling, a wealth of information is available on the mechanisms of BTK inhibition and the preclinical and clinical findings related to various BTK inhibitors. These studies often include detailed experimental protocols for in vitro and in vivo models, which could potentially be adapted for future research on BTK activation, should such compounds become a focus of investigation.
Signaling Pathway of BTK in B-Cell Receptor Signaling
While specific data on this compound is unavailable, a general understanding of the BTK signaling pathway is essential for researchers in this field. The following diagram illustrates the established role of BTK in B-cell receptor (BCR) signaling, which typically leads to B-cell proliferation and survival. A hypothetical BTK activator would presumably enhance this pathway.
Caption: General overview of the B-cell receptor signaling pathway involving BTK.
Further investigation into publicly available research databases and scientific literature is recommended for any new information that may emerge regarding this compound or other BTK activators.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Frontiers | Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK [frontiersin.org]
- 5. Item - In vitro and in vivo studies of Bruton tyrosine kinase (BTK) mutations and inhibition - Karolinska Institutet - Figshare [openarchive.ki.se]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a novel BTK inhibitor S-016 and identification of a new strategy for the treatment of lymphomas including BTK inhibitor-resistant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Btk-IN-32 in Functional Genomic Screens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Functional genomic screening, particularly when coupled with precise molecular probes, offers a powerful methodology for elucidating drug mechanisms of action, identifying resistance genes, and discovering novel therapeutic targets. This document provides detailed application notes and protocols for the utilization of Btk-IN-32, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), in functional genomic screens. The protocols herein are designed to guide researchers in leveraging CRISPR-Cas9 technology to systematically interrogate gene function in the context of BTK inhibition.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2] Covalent inhibitors of BTK, which form a permanent bond with a cysteine residue (Cys481) in the active site, have demonstrated significant clinical efficacy.[3][4][5] this compound is a novel covalent inhibitor designed for high potency and selectivity, making it an ideal tool for chemical biology and functional genomic applications.
Functional genomic screens, such as pooled CRISPR-Cas9 knockout screens, enable the systematic disruption of thousands of genes to identify those that modulate cellular responses to a specific perturbation, such as treatment with a small molecule inhibitor.[6][7][8] By combining a genome-wide or targeted CRISPR library with this compound treatment, researchers can identify genes that, when knocked out, confer resistance or sensitivity to BTK inhibition. This information is invaluable for understanding the broader biological context of BTK signaling, predicting mechanisms of drug resistance, and identifying potential combination therapies.
Data Presentation
As "this compound" is a novel, hypothetical compound for the purpose of this application note, quantitative data from well-characterized covalent BTK inhibitors are presented below as a reference. These values can be used as a starting point for determining the optimal experimental conditions for this compound.
Table 1: Biochemical Potency of Covalent BTK Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| Ibrutinib | BTK | Biochemical Kinase Assay | 7 | <0.5 | [9] |
| Acalabrutinib | BTK | Biochemical Kinase Assay | 3 | 2.1 | [10] |
| Zanubrutinib | BTK | Biochemical Kinase Assay | <1 | 0.4 | [10] |
| Tolebrutinib | BTK C481S | Binding Assay | <50 | [10] |
Table 2: Cellular Activity of Covalent BTK Inhibitors
| Inhibitor | Cell Line | Assay Type | GI50 (nM) | EC50 (nM) (BTK Autophosphorylation) | Reference |
| QL47 | Ramos | Proliferation Assay | 370 | 475 | [9] |
| QL47 | U2932 | Proliferation Assay | 200 | - | [9] |
| Ibrutinib | Ramos | Proliferation Assay | >10,000 | - | [9] |
Signaling Pathway Diagram
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway.
Caption: BTK Signaling Pathway and Point of Inhibition.
Experimental Workflow Diagram
The diagram below outlines the major steps for conducting a pooled CRISPR knockout screen with this compound to identify genes that modulate drug sensitivity.
Caption: Pooled CRISPR Screen Workflow with this compound.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the optimal concentration of this compound for the functional genomic screen. This is typically a concentration that results in significant, but not complete, cell killing (e.g., GI50 or a concentration that inhibits BTK activity by >90%).
Materials:
-
Target cell line (e.g., a B-cell lymphoma line such as TMD8 or Ramos)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Prepare a serial dilution of this compound in complete culture medium. A typical starting range would be from 1 nM to 10 µM. Include a DMSO-only control.
-
Add the diluted this compound or DMSO to the appropriate wells.
-
Incubate the plate for a period relevant to the planned screen duration (e.g., 72 hours).
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's protocol.[11]
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the half-maximal growth inhibition (GI50) concentration by plotting the normalized signal against the log of the inhibitor concentration and fitting to a dose-response curve.
-
For the screen, a concentration around the GI50 or a concentration that achieves a desired level of BTK inhibition should be chosen to provide a sufficient selective pressure.
Protocol 2: Pooled CRISPR-Cas9 Knockout Screen with this compound
Objective: To identify genes whose knockout confers resistance or sensitivity to this compound.
Materials:
-
Cas9-expressing target cell line
-
Pooled lentiviral sgRNA library (genome-wide or targeted)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Selection antibiotic (e.g., puromycin)
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
Part A: Lentivirus Production and Cell Transduction
-
Produce the pooled lentiviral sgRNA library by transfecting HEK293T cells with the sgRNA library plasmid and packaging plasmids.[7][12][13]
-
Harvest the viral supernatant 48-72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI). An MOI of 0.3-0.5 is typically used to ensure that most cells receive a single sgRNA.
-
Transduce the Cas9-expressing target cells with the lentiviral library at the determined MOI in the presence of polybrene. Ensure a sufficient number of cells are transduced to maintain library representation (at least 500-1000 cells per sgRNA).[7]
Part B: Screening
-
Begin antibiotic selection (e.g., puromycin) 24-48 hours post-transduction to select for successfully transduced cells.
-
After selection, expand the cell population while maintaining library representation.
-
Split the cell population into two groups: a control group (treated with DMSO) and an experimental group (treated with the predetermined optimal concentration of this compound).
-
Culture the cells for a sufficient period to allow for the enrichment or depletion of specific sgRNA-containing populations (typically 14-21 days). Passage the cells as needed, always maintaining high library representation.
Part C: Analysis
-
Harvest cells from both the control and this compound-treated populations at the end of the screen. A baseline sample at the beginning of the treatment (T0) should also be collected.
-
Isolate genomic DNA from each cell population.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.[14]
-
Prepare the PCR products for next-generation sequencing (NGS).
-
Perform deep sequencing to determine the relative abundance of each sgRNA in each population.
-
Analyze the sequencing data to identify sgRNAs that are significantly enriched (confer resistance) or depleted (confer sensitivity) in the this compound-treated population compared to the control population.[15] Algorithms such as MAGeCK are commonly used for this analysis.
Conclusion
The combination of the potent covalent BTK inhibitor, this compound, with functional genomic screening provides a robust platform for in-depth investigation of BTK biology and the mechanisms of action of BTK inhibitors. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers to design and execute successful CRISPR-based screens. The insights gained from such screens have the potential to accelerate the development of more effective cancer therapies and strategies to overcome drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CRISPR-Based Lentiviral Knockout Libraries for Functional Genomic Screening and Identification of Phenotype-Related Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadinstitute.org [broadinstitute.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. editxor.com [editxor.com]
- 13. media.addgene.org [media.addgene.org]
- 14. youtube.com [youtube.com]
- 15. CRISPR Screen Workflow: Target Discovery in Nature Study | Ubigene [ubigene.us]
Application Notes and Protocols for Studying Drug Resistance Mechanisms with Btk-IN-32
Disclaimer: Publicly available scientific literature and research data specific to "Btk-IN-32" (CAS No. 1015441-29-8) are limited. The following application notes and protocols are based on the general methodologies used for characterizing novel covalent Bruton's tyrosine kinase (BTK) inhibitors and investigating mechanisms of acquired resistance. The provided data are illustrative examples.
Introduction to this compound
This compound is a novel small molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2][3][4] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a key therapeutic target.[1][2][4] Covalent BTK inhibitors, which form an irreversible bond with a cysteine residue (C481) in the BTK active site, have shown significant clinical efficacy.[5][6] However, the emergence of drug resistance, often through mutations in BTK at the C481 residue or in downstream signaling components like PLCγ2, presents a clinical challenge.[7][8][9]
These application notes provide a framework for researchers to utilize this compound as a tool to investigate the mechanisms of acquired resistance to covalent BTK inhibitors in preclinical models.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 1015441-29-8 |
| Formula | C35H35ClN4O3S |
| Molecular Weight | 627.2 g/mol |
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the BCR signaling pathway and the mechanism of action of covalent inhibitors.
Caption: BCR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro BTK Kinase Assay
Objective: To determine the in vitro potency of this compound against wild-type (WT) and mutant BTK.
Materials:
-
Recombinant human BTK (WT and C481S mutant)
-
This compound
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add BTK enzyme (WT or C481S mutant), substrate, and this compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP (luminescence) using the ADP-Glo™ assay protocol.
-
Calculate the percentage of kinase inhibition relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Illustrative Data:
| Compound | BTK (WT) IC50 (nM) | BTK (C481S) IC50 (nM) |
| This compound | 8.5 | > 10,000 |
| Ibrutinib | 5.2 | > 10,000 |
| Non-covalent Inhibitor | 15.1 | 25.3 |
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation of B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell lines (e.g., TMD8, REC-1)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the percentage of viability relative to a DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
Illustrative Data:
| Cell Line | This compound GI50 (µM) |
| TMD8 (ABC-DLBCL) | 0.5 |
| REC-1 (Mantle Cell) | 0.8 |
Western Blot Analysis of BTK Signaling
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation of BTK and its downstream substrate PLCγ2.
Materials:
-
B-cell lymphoma cell lines
-
This compound
-
Anti-IgM antibody
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLCγ2 (Y759), anti-PLCγ2, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Starve cells in serum-free media for 4 hours.
-
Pre-treat cells with this compound for 2 hours.
-
Stimulate cells with anti-IgM for 10 minutes.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescence detection system.
Studying Drug Resistance Mechanisms
Generation of this compound Resistant Cell Lines
Objective: To develop cell line models of acquired resistance to this compound.
Protocol:
-
Culture a sensitive B-cell lymphoma cell line in the presence of this compound at its GI50 concentration.
-
Gradually increase the concentration of this compound as the cells adapt and resume proliferation.
-
Continue this process until the cells can proliferate in the presence of a high concentration of this compound (e.g., 5-10 times the initial GI50).
-
Isolate and expand resistant clones.
-
Confirm the resistant phenotype by performing a cell viability assay.
Identifying Resistance Mutations
Objective: To identify genetic mutations in BTK and PLCG2 that confer resistance to this compound.
Protocol:
-
Extract genomic DNA from both the parental (sensitive) and the this compound resistant cell lines.
-
Amplify the coding regions of BTK and PLCG2 using PCR.
-
Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS).
-
Align the sequences to the reference genome to identify mutations in the resistant cells.
Illustrative Workflow for Resistance Studies:
Caption: Experimental workflow for generating and characterizing resistance.
Logical Framework for Interpreting Resistance
The emergence of resistance to covalent BTK inhibitors can be broadly categorized into on-target and off-target mechanisms.
Caption: Mechanisms of acquired resistance to covalent BTK inhibitors.
References
- 1. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. researchgate.net [researchgate.net]
- 7. cllsociety.org [cllsociety.org]
- 8. ashpublications.org [ashpublications.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Evaluation of Btk-IN-32, a Novel Bruton's Tyrosine Kinase (BTK) Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, survival, and differentiation of B-cells.[1][2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.[3][4] Consequently, BTK has emerged as a key therapeutic target.[3][4]
Btk-IN-32 is a novel, potent, and selective modulator of BTK. These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, adaptable for its characterization as either a direct inhibitor or a proteolysis-targeting chimera (PROTAC) degrader. The following protocols are designed to assess the efficacy, pharmacodynamics, and overall therapeutic potential of this compound in relevant mouse models of B-cell malignancies.
Mechanism of Action: BTK Signaling Pathway
BTK is a non-receptor tyrosine kinase that gets recruited to the cell membrane upon B-cell receptor activation.[2] This leads to its autophosphorylation and subsequent phosphorylation of downstream targets, most notably Phospholipase C gamma 2 (PLCγ2).[5] Activated PLCγ2 triggers a cascade of downstream signaling events that ultimately promote B-cell proliferation and survival.[5] BTK inhibitors block the catalytic activity of BTK, while BTK degraders mediate its ubiquitination and subsequent degradation by the proteasome.[2][6]
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 5. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Measuring BTK Activation with Btk-IN-32
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase critical for B-cell development, differentiation, and signaling.[1][2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[4] Btk-IN-32 is a potent inhibitor of BTK, offering a valuable tool for studying its role in cellular processes and for the development of novel therapeutics. These application notes provide detailed protocols for utilizing this compound to measure and inhibit BTK activation in a research setting.
An interesting characteristic of this compound is its differential activity; it has been reported to activate the full-length BTK protein and smaller multidomain fragments, while inhibiting the isolated kinase domain.[1][3][5] This unique property should be considered when designing and interpreting experiments.
Product Information
| Product Name | This compound |
| Synonyms | Compound C2 |
| Target | Bruton's tyrosine kinase (BTK) |
| Molecular Weight | 627.2 g/mol |
| Activity | Potent BTK inhibitor with differential activity on full-length vs. isolated kinase domains.[1][3][5] |
| Storage | Store at -20°C for long-term storage. Stock solutions can be prepared in DMSO. |
BTK Signaling Pathway
The activation of BTK is a key event downstream of the B-cell receptor (BCR) and other cell surface receptors. Upon receptor engagement, a signaling cascade is initiated, leading to the recruitment of BTK to the plasma membrane and its subsequent phosphorylation and activation. Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2), which in turn propagates signals leading to calcium mobilization, activation of transcription factors like NF-κB, and ultimately, B-cell proliferation, survival, and differentiation.[1][3]
Caption: BTK Signaling Pathway Downstream of the B-Cell Receptor.
Experimental Protocols
Protocol 1: In Vitro BTK Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on BTK kinase activity.
Materials:
-
Recombinant human BTK (full-length or kinase domain)
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Biotinylated peptide substrate (e.g., Biotin-AVLESEEELYSSARQ-NH2)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well white microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 10 µL of a solution containing the BTK enzyme and the biotinylated peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for BTK.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular BTK Autophosphorylation Assay (Western Blot)
This protocol measures the ability of this compound to inhibit BTK activation in a cellular context by assessing its autophosphorylation at Tyr223.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed cells in a 6-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the B-cell receptor by adding anti-IgM antibody (e.g., 10 µg/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-BTK (Tyr223) and total BTK.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.
Experimental Workflow Diagram
Caption: General workflow for in vitro and cellular BTK inhibition assays.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experiments.
Table 1: In Vitro BTK Kinase Inhibition by this compound
| This compound Conc. (nM) | % Inhibition (Full-Length BTK) | % Inhibition (BTK Kinase Domain) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| IC50 (nM) |
Table 2: Inhibition of Cellular BTK Autophosphorylation by this compound
| This compound Conc. (nM) | Normalized p-BTK (Tyr223) Signal | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| IC50 (nM) |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background in kinase assay | Non-specific ATP hydrolysis | Optimize enzyme concentration; check buffer components. |
| No inhibition observed | Inactive compound | Verify compound integrity and concentration. Ensure proper storage. |
| Cell line not responsive | Use a cell line known to have active BCR signaling. | |
| High variability in Western blot | Uneven protein loading | Normalize to a housekeeping protein in addition to total BTK. |
| Inconsistent stimulation | Ensure consistent timing and concentration of the stimulating agent. |
Conclusion
This compound is a valuable research tool for investigating the role of BTK in B-cell biology and pathology. The provided protocols offer a starting point for measuring its inhibitory activity in both in vitro and cellular settings. Given its unique reported activity profile, careful consideration of the BTK construct used (full-length vs. kinase domain) is essential for accurate data interpretation. These application notes should serve as a comprehensive guide for researchers employing this compound in their studies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Btk-IN-32 Concentration
Welcome to the technical support center for Btk-IN-32. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively using this compound in cell treatment experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for B-cell development, activation, proliferation, and survival.[2][3] By inhibiting BTK, this compound blocks downstream signaling, which can halt the proliferation of and induce death in malignant B-cells that rely on this pathway.[4][5][6]
Q2: What is a good starting concentration for my experiment?
A typical starting point for a potent kinase inhibitor like this compound is to perform a dose-response curve ranging from low nanomolar (nM) to high micromolar (µM) concentrations. A common range for initial screening is 10 nM to 10 µM. The optimal concentration is highly dependent on the cell line's sensitivity and the experimental endpoint. For determining a precise IC50 value (the concentration that inhibits 50% of the target's activity or cell viability), a narrower, more focused range should be used based on initial screening results.
Q3: How should I prepare and store this compound?
Typically, kinase inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[7] This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture does not exceed a level toxic to your cells, typically <0.5%, with <0.1% being ideal.
Q4: How long should I treat my cells with this compound?
Treatment duration depends on the biological question and the assay being performed.
-
Signaling Studies (e.g., Western blot for p-BTK): Short incubation times, from 30 minutes to 6 hours, are often sufficient to observe changes in phosphorylation events.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): Longer incubation times, typically 24 to 72 hours, are required to observe effects on cell growth and death.[8] The optimal time should be determined empirically for your specific cell line and assay.
Q5: What are potential off-target effects I should be aware of?
While designed to be specific, many kinase inhibitors can affect other kinases, especially at higher concentrations, because the ATP-binding sites they target are similar across the kinome.[9] Off-target effects can lead to unexpected cellular responses or toxicity.[9] To mitigate this, it is crucial to use the lowest effective concentration possible and, if necessary, compare results with another BTK inhibitor that has a different off-target profile.[10]
Experimental Protocols
Protocol: Determining the IC50 of this compound with a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells using a common colorimetric method like the MTT assay.
Materials:
-
Target adherent cell line (e.g., a B-cell lymphoma line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 490-570 nm)
Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[7]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations. For an initial experiment, a 10-point, 3-fold dilution series starting from 10 µM is a good range.
-
Add the desired final concentration of this compound to each well. Include "vehicle control" wells (with DMSO only) and "untreated control" wells (with medium only).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.[7]
-
Incubate for another 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration.
-
Use non-linear regression analysis (e.g., a four-parameter logistic fit) with software like GraphPad Prism to calculate the IC50 value.[11]
-
Data Summary Tables
Table 1: Recommended Concentration Ranges for this compound Experiments
| Experimental Goal | Suggested Concentration Range | Notes |
| Initial Screening | 10 nM - 10 µM | Use a wide range with log or semi-log dilutions to find the active window. |
| IC50 Determination | Cell line-dependent (e.g., 1 nM - 1 µM) | Based on screening results, use a narrower, 8-12 point dose curve centered around the estimated IC50. |
| Signaling Pathway Analysis | 10x the determined IC50 | A higher concentration ensures target engagement for short-term assays. Confirm with a dose-response. |
| Long-term Culture | ≤ IC50 value | To avoid excessive toxicity in experiments lasting several days or weeks. |
Table 2: Troubleshooting Guide Summary
| Problem | Potential Cause | Suggested Solution |
| No Effect Observed | Concentration too low | Perform a dose-response curve up to 10-20 µM. |
| Inactive compound | Check storage conditions; test on a known sensitive cell line (positive control). | |
| Assay readout is not working | Validate your assay with a known positive control compound. | |
| High Cell Toxicity | Cell line is highly sensitive | Lower the concentration range and/or reduce treatment duration. |
| Solvent (DMSO) toxicity | Ensure final DMSO concentration is non-toxic (ideally <0.1%). | |
| Compound precipitation | Inspect media for precipitates; prepare fresh dilutions. | |
| Poor Reproducibility | Inconsistent cell conditions | Standardize cell passage number, seeding density, and confluency. |
| Inaccurate dilutions | Prepare fresh serial dilutions for each experiment; use calibrated pipettes. |
Visual Guides and Workflows
Caption: Simplified B-cell receptor signaling pathway showing the role of BTK and its inhibition by this compound.
Caption: Experimental workflow for determining the IC50 value of this compound in a cell-based assay.
Caption: A logical flowchart for troubleshooting experiments where this compound shows no inhibitory effect.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 5. Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 11. assayquant.com [assayquant.com]
potential off-target effects of Btk-IN-32
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Btk-IN-32. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known or predicted off-target kinases for this compound?
A1: this compound is a second-generation BTK inhibitor designed for high selectivity. However, like many kinase inhibitors, it may exhibit some degree of off-target activity, particularly at higher concentrations. Based on its structural class and preclinical profiling, potential off-target kinases may include other members of the Tec family (e.g., TEC, ITK) and some members of the Src family. The table below summarizes the selectivity profile of this compound against a panel of kinases.
Q2: My non-B-cell line is showing a response to this compound. Is this expected?
A2: This could be an indication of an off-target effect. While this compound is highly selective for BTK, some off-target kinases like EGFR or Src family kinases are expressed in a wide variety of cell types.[1] Inhibition of these kinases could lead to phenotypic changes in non-B-cell lines. We recommend performing a dose-response experiment and comparing the IC50 in your cell line to the IC50 for BTK to assess if the effect is likely on- or off-target.
Q3: How can I distinguish between a BTK-mediated effect and an off-target effect in my cellular assay?
A3: To differentiate between on-target and off-target effects, consider the following strategies:
-
Dose-Response Comparison: An on-target effect should occur at concentrations consistent with the IC50 for BTK. Off-target effects typically require higher concentrations of the inhibitor.
-
Use of a Structurally Unrelated BTK Inhibitor: If a different, structurally distinct BTK inhibitor produces the same phenotype, it is more likely to be a BTK-mediated effect.
-
BTK Knockdown/Knockout Models: The most definitive way is to use a cell line where BTK has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR). If the effect of this compound is lost in these cells, it is on-target.
-
Rescue Experiments: If you suspect an off-target kinase is being inhibited, you may be able to "rescue" the phenotype by activating the downstream pathway of that kinase.
Q4: Are there any known adverse effects associated with the off-targets of BTK inhibitors?
A4: Yes, off-target inhibition by first-generation BTK inhibitors has been linked to various adverse effects. For example, inhibition of TEC kinase can be associated with bleeding due to its role in platelet aggregation.[1] Off-target effects on EGFR have been associated with skin rashes and diarrhea.[2] this compound has been designed to minimize these off-target activities, leading to a better safety profile.
Troubleshooting Guide
Issue 1: Unexpectedly high level of apoptosis in my cell line at concentrations close to the BTK IC50.
-
Question: Could this be an off-target effect?
-
Answer: It is possible. While inhibition of BTK in B-cell malignancies is expected to induce apoptosis, higher than expected cell death could be due to the inhibition of a survival kinase that is also sensitive to this compound.
-
Troubleshooting Steps:
-
Confirm BTK expression: Ensure your cell line expresses BTK.
-
Analyze downstream signaling: Check the phosphorylation status of BTK's direct downstream target, PLCγ2, to confirm on-target engagement.
-
Evaluate off-target signaling: Use a phospho-kinase array or western blotting to check the activity of common off-target survival kinases (e.g., members of the Src or AKT pathways).
-
Refer to the selectivity profile: Compare the IC50 values of potential off-target kinases with the concentration at which you observe apoptosis.
-
Issue 2: I am observing inhibition of a signaling pathway that is not downstream of BTK.
-
Question: How can I identify the off-target kinase responsible?
-
Answer: This is a strong indication of an off-target effect. Identifying the specific kinase requires a systematic approach.
-
Troubleshooting Steps:
-
Kinome profiling: The most comprehensive approach is to perform a kinome-wide selectivity screen with this compound.[3]
-
Literature search: Review the literature for known inhibitors of the unexpected signaling pathway and see if they share structural similarities with this compound.
-
In vitro kinase assays: Test the effect of this compound directly on the activity of candidate off-target kinases that are known to regulate the observed pathway.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| BTK | 0.8 | Tec | Primary Target |
| TEC | 35 | Tec | ~44-fold selectivity over TEC |
| ITK | >1000 | Tec | Highly selective over ITK |
| BLK | 250 | Src | Moderate off-target activity |
| FGR | 150 | Src | Moderate off-target activity |
| LYN | 180 | Src | Moderate off-target activity |
| SRC | 300 | Src | Moderate off-target activity |
| EGFR | >2000 | RTK | Highly selective over EGFR |
| ERBB2 | >2000 | RTK | Highly selective over ERBB2 |
| JAK3 | >1500 | JAK | Highly selective over JAK3 |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Competition Binding Assay)
This protocol outlines the general methodology for assessing the selectivity of this compound against a large panel of kinases, such as in a KINOMEscan™ assay.
Principle: This assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase bound to the immobilized ligand is measured, and a lower amount indicates that the test compound has bound to the kinase.[3][4]
Methodology:
-
Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag.
-
Ligand Immobilization: A broadly selective kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay:
-
The DNA-tagged kinases are incubated with the immobilized ligand and a range of concentrations of this compound.
-
A control reaction with no this compound is also performed.
-
-
Washing and Elution: The beads are washed to remove unbound kinases. The bound kinases are then eluted.
-
Quantification: The amount of each DNA-tagged kinase in the eluate is quantified using a sensitive method like qPCR.
-
Data Analysis: The results are expressed as a percentage of the control. A lower percentage indicates stronger binding of this compound to the kinase. The dissociation constant (Kd) or IC50 can then be calculated.
Protocol 2: Cellular Off-Target Effect Validation by Western Blot
Objective: To determine if this compound inhibits the phosphorylation of a known off-target kinase (e.g., SRC) in a cellular context.
Materials:
-
Cell line expressing both BTK and the potential off-target kinase (e.g., Ramos cells for BTK and SRC).
-
This compound.
-
Appropriate cell culture medium and supplements.
-
Stimulant for the signaling pathway (e.g., anti-IgM for BCR pathway).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-BTK (Y223), anti-total-BTK, anti-phospho-SRC family (Y416), anti-total-SRC.
-
Secondary HRP-conjugated antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or recover overnight.
-
Starve the cells in serum-free media for 2-4 hours if necessary.
-
Pre-treat the cells with a dose-range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM for 10 minutes) to induce phosphorylation of BTK and its downstream targets.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 20 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies (e.g., anti-phospho-BTK and anti-phospho-SRC) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total BTK and total SRC as loading controls.
-
Expected Results: A selective BTK inhibitor should show a dose-dependent decrease in p-BTK with minimal effect on p-SRC at lower concentrations. Inhibition of p-SRC at higher concentrations would confirm it as an off-target.
Mandatory Visualizations
Caption: Simplified BTK signaling pathway in B-cells.
Caption: Workflow for identifying potential off-target effects.
Caption: Decision tree for troubleshooting unexpected results.
References
troubleshooting Btk-IN-32 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Btk-IN-32, a potent allosteric modulator of Bruton's Tyrosine Kinase (BTK). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
A1: this compound, also referred to as compound C2, is a small molecule that has been identified as a potent modulator of BTK.[1][2][3][4][5] Unlike typical kinase inhibitors that target the ATP-binding site, this compound is reported to be an allosteric modulator.[1][2][3] A key finding is that this compound can paradoxically activate full-length BTK and smaller multidomain BTK fragments, while it does not activate the isolated kinase domain.[1][2][4][5] This suggests that its mechanism of action is dependent on the presence of regulatory domains, specifically the SH3 domain.[2]
Q2: What is the chemical structure and molecular weight of this compound?
A2: The molecular weight of this compound is 627.2 g/mol .[6] The chemical structure of this compound (compound C2) is shown in the table below.[3]
Q3: In which experimental systems has the paradoxical activation of BTK by this compound been observed?
A3: The paradoxical activation has been characterized in biochemical and biophysical assays using purified full-length BTK and various BTK fragments.[1][2] Specifically, a thermal shift assay was used to screen for binding, and a kinase activity assay measuring autophosphorylation (pY551) was used to quantify the activation.[2][7]
Q4: Does this compound have any off-target effects?
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound in their experiments.
Issue 1: Unexpected Increase in BTK Activity or Downstream Signaling
Symptoms:
-
Increased phosphorylation of BTK at its activation loop (pY551) or autophosphorylation site (pY223) upon treatment with this compound.
-
Increased phosphorylation of downstream targets of BTK (e.g., PLCγ2).
-
An unexpected pro-survival or pro-proliferative effect in cell-based assays.
Potential Cause: This is likely due to the paradoxical, allosteric activation of BTK by this compound.[1][2][3] This effect is dependent on the construct of the BTK protein used.
Troubleshooting Steps:
-
Verify the BTK Construct:
-
Confirm whether your experiment uses full-length BTK, a multi-domain fragment (containing the SH3 domain), or the isolated kinase domain. The paradoxical activation by this compound is reported to occur with full-length BTK and fragments containing the SH3 domain, but not with the isolated kinase domain.[2]
-
-
Dose-Response Analysis:
-
Perform a wide dose-response curve for this compound. The activating effect has been observed at concentrations around 250 µM.[7] It is crucial to determine if the observed effect is dose-dependent.
-
-
Control Experiments:
-
Include a well-characterized, ATP-competitive BTK inhibitor (e.g., ibrutinib, acalabrutinib) as a control to ensure that the assay system can detect inhibition.
-
If possible, test this compound on the isolated BTK kinase domain as a negative control for activation.
-
-
Orthogonal Assays:
-
Use multiple methods to assess BTK activity. For example, in addition to western blotting for phosphoproteins, consider using a cell-free kinase assay with a substrate peptide.
-
Issue 2: High Variability or Poor Reproducibility in Experimental Results
Symptoms:
-
Inconsistent results between experimental replicates.
-
Difficulty in obtaining a clear dose-response relationship.
Potential Causes:
-
Compound Solubility: this compound is an organic molecule and may have limited solubility in aqueous solutions.
-
Assay Conditions: The paradoxical activation may be sensitive to specific assay conditions (e.g., ATP concentration, protein concentration, incubation time).
Troubleshooting Steps:
-
Compound Handling:
-
Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into your assay buffer.
-
Visually inspect for any precipitation after dilution.
-
Prepare fresh dilutions for each experiment.
-
-
Assay Optimization:
-
Cell-Based Assay Considerations:
-
Ensure consistent cell density and passage number.
-
Verify the expression level of full-length BTK in your cell line.
-
Data Presentation
Table 1: Properties of this compound (Compound C2)
| Property | Value | Reference |
| Alternate Name | Compound C2 | [1][2][3] |
| Molecular Weight | 627.2 g/mol | [6] |
| Reported Activity | Allosteric activator of full-length BTK | [1][2][3] |
| Activation Data | ~14-fold enhancement of BTK autophosphorylation at 250 µM | [7] |
| Chemical Structure |
| [3] |
Experimental Protocols
General Protocol for In Vitro BTK Kinase Assay (Autophosphorylation)
This is a generalized protocol based on the methods used to characterize this compound's activating effect.[2][7] Researchers should adapt this to their specific laboratory conditions and reagents.
-
Reagents:
-
Purified full-length recombinant BTK protein
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP solution
-
This compound stock solution (in DMSO)
-
SDS-PAGE loading buffer
-
Primary antibodies (anti-pBTK Y551, anti-total BTK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer and purified BTK protein.
-
Add this compound (or DMSO as a vehicle control) to the desired final concentration and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to a final concentration (e.g., 1 mM).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform western blotting using anti-pBTK (Y551) and anti-total BTK antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the fold-change in BTK autophosphorylation.
-
Mandatory Visualizations
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.
Caption: Troubleshooting workflow for unexpected BTK activation by this compound.
Caption: Proposed allosteric activation mechanism of BTK by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Screening and Characterization of Allosteric Small Molecules Targeting Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and Characterization of Allosteric Small Molecules Targeting Bruton’s Tyrosine Kinase. Article review | by Wsheele | Medium [medium.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BTK-IN-32_TargetMol [targetmol.com]
- 7. theicechol.github.io [theicechol.github.io]
how to control for Btk-IN-32 vehicle effects
A Guide to Effective Experimental Design and Troubleshooting
Welcome to the technical support center for Btk-IN-32, a potent inhibitor of Bruton's tyrosine kinase (Btk). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound in preclinical studies, with a specific focus on controlling for the effects of the experimental vehicle.
Note on this compound: this compound is a potent inhibitor of Btk.[1] As with any small molecule inhibitor, it is crucial to dissolve it in a suitable solvent, or "vehicle," for administration in both in vitro and in vivo experiments. The vehicle itself can sometimes have biological effects, making it essential to design experiments with appropriate controls to distinguish the specific effects of this compound from any non-specific or vehicle-induced effects.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle and why is a vehicle control necessary?
A vehicle is the solvent or solution used to dissolve and deliver a compound, such as this compound, to a biological system. A vehicle control is an essential experimental group that is treated with the vehicle alone, in the same volume and concentration as the experimental group receiving the drug. This control is necessary to ensure that any observed effects are due to the compound itself and not the solvent.[2][3]
Q2: What is the recommended vehicle for this compound?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for this compound and many other kinase inhibitors. For in vivo studies, the choice of vehicle depends on the route of administration and the required concentration. Common in vivo vehicles include aqueous solutions like saline or buffered solutions, organic solvents like DMSO (often diluted), and oil-based vehicles for lipophilic compounds.[4]
Q3: What is the maximum recommended concentration of DMSO for in vitro cell culture experiments?
The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, with some tolerating up to 1%.[5][6][7] However, sensitive cell lines, especially primary cells, may be affected by concentrations as low as 0.1%.[5] It is always recommended to perform a preliminary experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
Q4: How should I prepare my this compound stock solution and working solutions?
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution is common. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to create working solutions. For in vitro assays, you can dilute the stock in your cell culture medium to achieve the final desired concentrations of this compound. Ensure that the final DMSO concentration in all wells (including the vehicle control) is identical and does not exceed the tolerated level for your cells.
Q5: What are the key experimental groups I should include in my study?
A well-controlled experiment should include the following groups:
-
Untreated Control: Cells or animals that receive no treatment. This group serves as a baseline.
-
Vehicle Control: Cells or animals that receive the vehicle alone, at the same final concentration as the treatment groups.
-
This compound Treatment Group(s): Cells or animals treated with one or more concentrations of this compound.
-
Positive Control (Optional but Recommended): A known, well-characterized Btk inhibitor can be used as a positive control to validate the assay system.[8]
Troubleshooting Guide
This guide addresses common issues that may arise during your experiments with this compound, with a focus on identifying and resolving vehicle-related effects.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High cell death or low viability in both this compound and vehicle control groups. | The vehicle concentration (e.g., DMSO) is too high and is causing cytotoxicity. | 1. Review the final vehicle concentration in your assay. 2. Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific cells. 3. If possible, prepare a more concentrated stock of this compound to reduce the volume of vehicle added to your assay. |
| Unexpected biological effects in the vehicle control group (e.g., changes in signaling pathways, altered cell morphology). | The vehicle itself is inducing a biological response in your model system. | 1. Confirm that the final vehicle concentration is within the recommended limits. 2. Search the literature for known biological effects of your chosen vehicle on your cell type or in your animal model. 3. Consider testing an alternative vehicle. For example, if DMSO is causing issues, another solvent might be more appropriate, depending on the solubility of this compound. |
| Inconsistent or variable results between replicate experiments. | 1. Inconsistent preparation of stock or working solutions. 2. Variable final vehicle concentrations across wells or experiments. 3. Cell health and passage number may vary. | 1. Ensure accurate and consistent pipetting when preparing solutions. 2. Always use the same final vehicle concentration across all relevant wells. 3. Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[9] |
| The observed effect of this compound is weaker than expected. | 1. The inhibitor has precipitated out of solution. 2. The chosen vehicle is not optimal for the solubility of this compound. 3. The inhibitor has degraded. | 1. Visually inspect your stock and working solutions for any signs of precipitation. 2. Briefly sonicate or vortex the stock solution before making dilutions. 3. Consult the manufacturer's data sheet for this compound for optimal storage conditions and solubility information. |
Experimental Protocols & Data Presentation
In Vitro Experiment: Assessing Btk Inhibition and Vehicle Effects
Objective: To determine the effect of this compound on Btk signaling in a cell-based assay while controlling for vehicle effects.
Methodology:
-
Cell Seeding: Plate your cells of interest (e.g., a B-cell lymphoma cell line) in a multi-well plate at a predetermined optimal density and allow them to adhere or recover overnight.[9]
-
Preparation of Compounds:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control solution by adding the same volume of DMSO to the medium as used for the highest concentration of this compound.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the prepared media containing different concentrations of this compound, the vehicle control, or medium alone (untreated control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 1-24 hours).
-
Cell Stimulation (if required): To activate the B-cell receptor pathway and Btk, you may need to stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period before harvesting.
-
Cell Lysis and Analysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer.
-
Analyze the cell lysates by Western blotting to detect the phosphorylation of Btk (p-Btk) and its downstream targets like PLCγ2 (p-PLCγ2). Use antibodies against total Btk and total PLCγ2 as loading controls.
-
Data Presentation:
Table 1: Recommended Final DMSO Concentrations for In Vitro Assays
| Cell Type | Recommended Maximum Final DMSO Concentration | Notes |
| Most immortalized cell lines | 0.5% (v/v) | Some robust lines may tolerate up to 1%.[5][6] |
| Primary cells | ≤ 0.1% (v/v) | Highly sensitive to solvent toxicity.[5] |
| Stem cells | ≤ 0.1% (v/v) | Can be very sensitive and may differentiate in response to higher DMSO concentrations. |
Table 2: Sample In Vitro Experimental Plate Layout (96-well plate)
| Columns 1-3 | Columns 4-6 | Columns 7-9 | Columns 10-12 | |
| Row A | Untreated Control | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Row B | Untreated Control | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Row C | Untreated Control | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
Visualizing Workflows and Pathways
To further clarify the experimental design and the biological context, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. biocompare.com [biocompare.com]
improving the reproducibility of Btk-IN-32 experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the reproducibility of experiments involving Btk-IN-32. This resource is intended for researchers, scientists, and drug development professionals working with this novel allosteric activator of Bruton's tyrosine kinase (BTK).
Understanding this compound: A Unique Allosteric Activator
This compound, also referred to as compound C2, is a small molecule that functions as a potent, allosteric activator of Bruton's tyrosine kinase (BTK). Unlike conventional ATP-competitive inhibitors, this compound enhances the catalytic efficiency of BTK.[1][2] Its mechanism of action is dependent on the presence of regulatory domains, as it activates full-length BTK and multi-domain fragments, but not the isolated kinase domain.[1][2] This unique mode of action necessitates specific experimental considerations to ensure reproducible results.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during experiments with this compound.
Question: Why am I not observing BTK activation with this compound in my in vitro kinase assay?
Answer: The most likely reason is the use of an inappropriate BTK protein construct. This compound is an allosteric activator that requires the presence of regulatory domains (such as SH2 and SH3) for its activity.[1][2] Assays using only the isolated BTK kinase domain will not show activation by this compound. Ensure you are using full-length BTK or a multi-domain fragment that includes the necessary regulatory regions.
Question: My experimental results with this compound are inconsistent. What are some potential causes?
Answer: Inconsistencies can arise from several factors:
-
Protein Quality: The purity and conformational integrity of the full-length BTK protein are critical for allosteric regulation. Use highly purified and properly folded protein.
-
Solubility of this compound: Like many small molecules, this compound may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into your assay buffer. Precipitated compound will lead to inaccurate concentrations and unreliable results.
-
Assay Conditions: The buffer composition, including pH, ionic strength, and co-factors, can influence allosteric interactions. Maintain consistent assay conditions across all experiments.
Question: What is the expected magnitude of BTK activation by this compound?
Answer: this compound has been reported to cause a 5- to 10-fold increase in BTK activity at concentrations ranging from 62.5 to 125 µM.[2] The exact fold-activation will depend on the specific assay conditions and the concentration of this compound used.
Question: How does this compound affect the kinetic parameters of BTK?
Answer: this compound has been shown to decrease the Michaelis constant (Km) for ATP and increase the maximal reaction rate (kcat), leading to an overall increase in the catalytic efficiency (kcat/Km) of BTK.[1][2]
Quantitative Data Summary
The following table summarizes the reported effects of this compound on BTK activity.
| Parameter | Observation | Concentration of this compound | Reference |
| BTK Activity | 5- to 10-fold increase | 62.5 - 125 µM | [2] |
| Km (ATP) | Decrease | Not specified | [1][2] |
| kcat | Increase | Not specified | [1][2] |
| Catalytic Efficiency (kcat/Km) | Increase | Not specified | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro BTK Kinase Assay for Allosteric Activation
This protocol is designed to measure the activation of full-length BTK by this compound.
Materials:
-
Purified, full-length human BTK protein
-
This compound (dissolved in 100% DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide or a specific BTK substrate)
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
Procedure:
-
Prepare BTK Enzyme Solution: Dilute the full-length BTK protein to the desired concentration in pre-chilled kinase assay buffer.
-
Prepare this compound Serial Dilutions: Perform a serial dilution of the this compound stock solution in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the BTK enzyme solution to each well.
-
Compound Incubation: Add the diluted this compound solutions to the wells containing the BTK enzyme. Also, include a DMSO-only control (vehicle control). Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate Kinase Reaction: Add the ATP and peptide substrate solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
Detect Kinase Activity: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the fold-activation of BTK by this compound relative to the vehicle control.
Protocol 2: Western Blotting to Assess BTK Autophosphorylation
This protocol can be used to visualize the increase in BTK autophosphorylation upon treatment with this compound.
Materials:
-
Cell line expressing endogenous or overexpressed full-length BTK
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle (DMSO) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing:
-
Strip the membrane of the bound antibodies.
-
Re-probe the membrane with the anti-total-BTK antibody to confirm equal loading.
-
-
Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated BTK to total BTK.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Allosteric activation of BTK by this compound.
Caption: Experimental workflow for characterizing this compound.
References
Btk-IN-32 quality control and purity analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity analysis, and effective use of Btk-IN-32, a potent Bruton's tyrosine kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of 50 mM.[1] For aqueous buffers, the solubility of this compound is lower. It is crucial to ensure that the final concentration of DMSO in your cellular assays is kept low (typically <0.1%) to avoid solvent-induced artifacts.
Q2: How should I store this compound solutions?
Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1] For short-term storage (a few days), 4°C is acceptable. Protect solutions from light.
Q3: What is the expected purity of this compound?
Our standard for this compound is a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC) analysis.
Q4: Can I use this compound in animal studies?
Yes, this compound can be used in in vivo studies. However, formulation studies are necessary to ensure appropriate solubility and bioavailability for the chosen route of administration.
Quality Control and Purity Analysis
Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. The following tables summarize the key quality control specifications and analytical methods.
Table 1: this compound Quality Control Specifications
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥98% | HPLC |
| Identity | Conforms to structure | ¹H NMR, LC-MS |
| Solubility | ≥50 mg/mL in DMSO | Solubility Test |
Table 2: Representative HPLC Purity Analysis Data
| Lot Number | Retention Time (min) | Peak Area (%) | Purity (%) |
| A123 | 5.72 | 99.2 | 99.2 |
| B456 | 5.71 | 98.8 | 98.8 |
| C789 | 5.73 | 99.5 | 99.5 |
Table 3: Representative LC-MS Identity Analysis Data
| Lot Number | Method | [M+H]⁺ Calculated | [M+H]⁺ Observed | Result |
| A123 | ESI+ | 440.19 | 440.21 | Conforms |
| B456 | ESI+ | 440.19 | 440.20 | Conforms |
| C789 | ESI+ | 440.19 | 440.22 | Conforms |
Experimental Protocols
Protocol 1: Determination of this compound Purity by HPLC
This protocol outlines the methodology for assessing the purity of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 20 µg/mL with 50:50 ACN/water.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient: 10% to 90% Mobile Phase B over 10 minutes, hold at 90% for 2 minutes, then return to 10% and equilibrate for 3 minutes.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity as: (Area of this compound peak / Total area of all peaks) x 100%.
-
Protocol 2: Identity Confirmation by LC-MS
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of this compound.
Materials:
-
This compound sample
-
LC-MS grade ACN
-
LC-MS grade water
-
LC-MS grade FA
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute to a final concentration of 1 µg/mL with 50:50 ACN/water.
-
-
LC-MS Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Gradient: 10% to 95% Mobile Phase B over 5 minutes.
-
MS Detection: ESI positive ion mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Compare the observed mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass.
-
Visualizations
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Quality Control Workflow for this compound.
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected potency in cellular assays.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting: Ensure that the final concentration of this compound in your assay medium does not exceed its solubility limit. Check for any visible precipitate in your stock solution or final assay wells. Consider using a different solvent or a lower concentration.
-
-
Possible Cause 2: Compound Degradation.
-
Troubleshooting: Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from a frozen stock for each experiment. Verify the stability of this compound in your specific assay medium over the time course of your experiment.
-
-
Possible Cause 3: Incorrect Concentration.
-
Troubleshooting: Re-verify the concentration of your stock solution. If possible, confirm the concentration using a spectrophotometric method if a molar extinction coefficient is known.
-
Issue 2: Unexpected off-target effects.
-
Possible Cause 1: High Compound Concentration.
-
Troubleshooting: High concentrations of any inhibitor can lead to off-target effects. Perform a dose-response experiment to determine the optimal concentration that inhibits BTK without causing non-specific effects.
-
-
Possible Cause 2: Impurities in the Compound.
-
Troubleshooting: Re-verify the purity of your this compound lot using HPLC. If significant impurities are detected, a new, purer batch may be required.
-
Issue 3: HPLC chromatogram shows multiple peaks or a broad peak.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting: Prepare a fresh sample for injection. If the issue persists, it may indicate instability of the compound under the storage or mobile phase conditions.
-
-
Possible Cause 2: Column Contamination or Degradation.
-
Troubleshooting: Flush the column with a strong solvent (e.g., 100% ACN or isopropanol). If the peak shape does not improve, the column may need to be replaced.
-
-
Possible Cause 3: Inappropriate Mobile Phase.
-
Troubleshooting: Ensure the pH of the mobile phase is appropriate for this compound. Adjusting the pH or the organic solvent composition may improve peak shape.
-
References
Validation & Comparative
Btk-IN-32 versus ibrutinib in BTK signaling
A Comparative Guide to BTK Signaling Inhibition: Ibrutinib vs. Btk-IN-32
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival. Its dysregulation is implicated in various B-cell malignancies, making it a prime target for therapeutic intervention. Ibrutinib, a first-in-class BTK inhibitor, has revolutionized the treatment of several B-cell cancers. This guide provides a detailed comparison of the well-established inhibitor, ibrutinib, with the novel inhibitor, this compound, focusing on their mechanisms of action, biochemical and cellular activities, and providing relevant experimental protocols for their evaluation.
Mechanism of Action
Both ibrutinib and this compound are designed to inhibit the enzymatic activity of BTK, albeit through potentially different binding interactions.
Ibrutinib: Ibrutinib is a potent and irreversible inhibitor of BTK.[1] It forms a covalent bond with a cysteine residue (Cys481) at the active site of BTK, leading to sustained inhibition of its kinase activity.[1] This irreversible binding effectively blocks the downstream signaling cascade initiated by the B-cell receptor.
This compound: The precise mechanism of this compound is yet to be fully elucidated in publicly available literature. However, it is hypothesized to be a highly selective inhibitor of BTK. Further studies are required to determine if it acts as a covalent or reversible inhibitor and to identify its specific binding site on the BTK enzyme.
Biochemical and Cellular Activity
A direct comparison of the biochemical and cellular activities of ibrutinib and this compound is essential to understand their relative potency and specificity. The following tables summarize key quantitative data, with placeholders for this compound data.
Table 1: Biochemical Activity against BTK
| Inhibitor | Target | IC₅₀ (nM) | Binding Type | Key Residue Interaction |
| Ibrutinib | BTK | ~0.5 | Covalent, Irreversible | Cys481[1] |
| This compound | BTK | Data not available | Data not available | Data not available |
Table 2: Cellular Activity in B-cell Malignancy Cell Lines
| Inhibitor | Cell Line | Assay | EC₅₀ (µM) |
| Ibrutinib | TMD8 (ABC-DLBCL) | Cell Viability (72h) | ~0.01 |
| This compound | TMD8 (ABC-DLBCL) | Cell Viability (72h) | Data not available |
| Ibrutinib | Ramos (Burkitt's Lymphoma) | BTK Autophosphorylation | ~0.1 |
| This compound | Ramos (Burkitt's Lymphoma) | BTK Autophosphorylation | Data not available |
Signaling Pathways and Experimental Workflows
Visualizing the BTK signaling pathway and the experimental workflows used to assess inhibitor activity is crucial for a comprehensive understanding.
Caption: The BTK signaling pathway initiated by B-cell receptor activation.
Caption: General experimental workflow for evaluating BTK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In vitro BTK Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the inhibitors against recombinant BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitors (Ibrutinib, this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add 2.5 µL of the diluted inhibitors to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the BTK enzyme and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be close to the Kₘ for BTK.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of BTK activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular BTK Autophosphorylation Assay
Objective: To assess the ability of the inhibitors to block BTK activation in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Anti-IgM antibody (for BCR stimulation)
-
Test inhibitors (Ibrutinib, this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed Ramos cells in a 6-well plate at a density of 1 x 10⁶ cells/mL and starve overnight in serum-free medium.
-
Pre-treat the cells with various concentrations of the test inhibitors for 1-2 hours.
-
Stimulate the B-cell receptor by adding anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-BTK and total BTK.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated BTK to total BTK.
Conclusion
Ibrutinib has set a high benchmark for BTK inhibitors, demonstrating significant clinical efficacy. The development of new inhibitors like this compound aims to improve upon existing therapies, potentially offering enhanced selectivity, a better safety profile, or efficacy against resistant mutations. The direct comparative data for this compound, once available, will be crucial in determining its potential advantages over ibrutinib. The experimental protocols provided here offer a framework for conducting such comparative studies, which are essential for advancing the field of targeted cancer therapy.
References
A Comparative Guide to BTK Allosteric Modulators: Unveiling Opposing Mechanisms
A comparative analysis of a novel positive allosteric modulator, Compound C2, and a negative allosteric modulator, CGI-1746, reveals distinct mechanisms of action on Bruton's tyrosine kinase (BTK). While direct experimental data for Btk-IN-32 is not publicly available in the scientific literature, this guide provides a comprehensive comparison of two well-characterized allosteric modulators, offering valuable insights for researchers and drug development professionals in the field of kinase regulation.
This guide delves into the biochemical and cellular effects of these two compounds, presenting a side-by-side view of their performance based on available experimental data. The information is tailored for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of allosteric modulation of BTK.
Quantitative Data Summary
The following tables summarize the key quantitative data for the allosteric activator Compound C2 and the allosteric inhibitor CGI-1746.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| Compound C2 | Full-length BTK | Coupled Kinase Assay | EC50 | ~10 µM | [1] |
| Full-length BTK | Coupled Kinase Assay | Kₘ (ATP) | Decrease | [1] | |
| Full-length BTK | Coupled Kinase Assay | kcat | Increase | [1] | |
| CGI-1746 | BTK | Kinase Assay | IC₅₀ | 1.9 nM | [2][3] |
| BTK | ATP-free Competition Binding Assay | Kd | 1.5 nM | [2][3] | |
| Anti-IgM-induced human B cell proliferation | Cell-based Assay | IC₅₀ | 42 nM | [2][3] | |
| Anti-IgM-induced murine B cell proliferation | Cell-based Assay | IC₅₀ | 134 nM | [2][3] | |
| FcγR-induced TNFα production | Cell-based Assay | IC₅₀ | 47 nM | ||
| FcγR-induced IL-1β production | Cell-based Assay | IC₅₀ | 36 nM | ||
| FcγR-induced IL-6 production | Cell-based Assay | IC₅₀ | 353 nM |
Mechanism of Action and Signaling Pathways
Compound C2 acts as a positive allosteric modulator, enhancing the catalytic efficiency of BTK. In contrast, CGI-1746 is a negative allosteric modulator that potently inhibits BTK activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Coupled Kinase Assay (for Compound C2)
This assay was used to determine the effect of Compound C2 on the enzymatic activity of BTK. The assay measures the rate of ATP consumption, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.
B-cell Proliferation Assay (for CGI-1746)
This cell-based assay was employed to evaluate the inhibitory effect of CGI-1746 on the proliferation of B-cells stimulated with an anti-IgM antibody.
Concluding Remarks
The comparison between the allosteric activator Compound C2 and the allosteric inhibitor CGI-1746 highlights the diverse ways in which small molecules can modulate BTK function. Compound C2 enhances BTK's catalytic efficiency, suggesting a potential therapeutic avenue for conditions where increased BTK activity might be beneficial. Conversely, CGI-1746 demonstrates potent inhibition of BTK, making it a strong candidate for treating B-cell malignancies and inflammatory diseases where BTK is overactive.[2][3] The detailed experimental data and protocols provided in this guide serve as a valuable resource for the scientific community to build upon this knowledge and accelerate the development of novel BTK-targeted therapies. The exploration of allosteric modulation opens up new possibilities for achieving greater selectivity and overcoming resistance to traditional active-site inhibitors.
References
Target Validation of Btk-IN-32 in B-cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a novel Bruton's tyrosine kinase (BTK) inhibitor, here represented by the well-characterized tool compound QL47 as a proxy for the developmental candidate Btk-IN-32, against other established BTK inhibitors. The information presented is supported by experimental data from publicly available research, offering a valuable resource for researchers in B-cell malignancies and autoimmune diseases.
Introduction to BTK and B-cell Signaling
Bruton's tyrosine kinase (BTK) is a critical signaling molecule in the B-cell receptor (BCR) pathway, playing a pivotal role in B-cell development, proliferation, and survival.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune disorders, making it a prime therapeutic target. Upon BCR engagement, a signaling cascade is initiated, leading to the activation of BTK, which in turn phosphorylates and activates downstream effectors like phospholipase C gamma 2 (PLCγ2). This ultimately results in the activation of transcription factors that drive B-cell responses.
Mechanism of Action of Covalent BTK Inhibitors
Covalent BTK inhibitors, such as the compound profiled in this guide, form an irreversible bond with a specific cysteine residue (Cys481) in the ATP-binding pocket of the BTK enzyme.[1][2] This covalent modification permanently inactivates the kinase, effectively blocking downstream signaling. The selectivity and potency of these inhibitors are key determinants of their therapeutic efficacy and safety profiles.
Comparative Performance Data
The following tables summarize the quantitative data for QL47 and other BTK inhibitors, providing a clear comparison of their biochemical and cellular activities.
| Inhibitor | BTK IC₅₀ (nM) | BMX IC₅₀ (nM) | ITK IC₅₀ (nM) | TEC IC₅₀ (nM) | EGFR IC₅₀ (nM) |
| QL47 | 7 | 6.7 | >1000 | >1000 | >1000 |
| Ibrutinib | 0.5 | 1 | 10 | 2.4 | 5.6 |
Table 1: Biochemical Potency and Selectivity of BTK Inhibitors. IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in a biochemical assay. Data for QL47 and Ibrutinib are compiled from publicly available studies.[1]
| Inhibitor | Cell Line | BTK pY223 EC₅₀ (nM) | PLCγ2 pY759 EC₅₀ (nM) | Anti-proliferative GI₅₀ (nM) |
| QL47 | Ramos | 475 | 318 | 370 |
| Ibrutinib | Ramos | - | >1000 (at 1µM) | >1000 |
| QL47 | U2932 | - | - | 200 |
| Ibrutinib | U2932 | - | - | >1000 |
Table 2: Cellular Activity of BTK Inhibitors in B-cell Lymphoma Lines. EC₅₀ values represent the concentration of the inhibitor required to achieve 50% of the maximal effect in a cellular context. GI₅₀ is the concentration that causes 50% inhibition of cell growth. Data for QL47 and Ibrutinib are from Wu et al., 2014.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and validate these findings.
In Vitro BTK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.
Materials:
-
Recombinant active BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
BTK-specific substrate (e.g., a fluorescently labeled peptide)
-
Test compounds (e.g., QL47) dissolved in DMSO
-
384-well plates
-
Plate reader capable of detecting fluorescence or luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant BTK enzyme, and the test compound at various concentrations.
-
Incubate the mixture for a predefined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the BTK substrate.
-
Monitor the reaction kinetics by measuring the fluorescence or luminescence signal at regular intervals using a plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.
Western Blotting for Phosphorylation of BTK and PLCγ2
This method is used to assess the inhibition of BTK signaling in a cellular context by measuring the phosphorylation status of BTK and its downstream target PLCγ2.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium and supplements
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Test compounds (e.g., QL47)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies specific for phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr759), and total PLCγ2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture Ramos cells to the desired density.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with anti-IgM for a short period (e.g., 5-10 minutes) to induce BCR signaling.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Complete cell culture medium
-
Test compounds (e.g., QL47)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay)
-
Plate reader
Procedure:
-
Seed the Ramos cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ value.
Visualizations
The following diagrams illustrate the B-cell receptor signaling pathway and a general experimental workflow for the validation of a BTK inhibitor.
Caption: B-Cell Receptor (BCR) Signaling Pathway and the Point of Inhibition by QL47.
Caption: General Experimental Workflow for BTK Inhibitor Validation.
References
Btk-IN-32: A Comparative Guide for Validating Downstream BTK Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy and mechanism of action of Btk-IN-32, a novel Bruton's tyrosine kinase (BTK) inhibitor. By objectively comparing its performance against established BTK inhibitors, this document offers supporting experimental data and detailed protocols to empower researchers in their evaluation of this new tool for studying BTK downstream pathways.
Introduction to BTK and its Signaling Cascade
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is essential for B-cell development, proliferation, and survival.[1][2][3] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases, making it a critical therapeutic target.[2][4]
Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to its activation. Activated BTK then phosphorylates and activates downstream targets, most notably phospholipase Cγ2 (PLCγ2).[5][6][7] This initiates a cascade of signaling events, including the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which includes extracellular signal-regulated kinase (ERK).[8][9][10] These pathways ultimately regulate gene expression programs critical for B-cell function.
This compound is a novel inhibitor designed to target BTK. This guide outlines the necessary experiments to characterize its inhibitory activity and its effects on the downstream signaling cascade, in comparison to other well-characterized BTK inhibitors.
Comparative Analysis of BTK Inhibitors
The validation of a new BTK inhibitor like this compound requires a head-to-head comparison with existing inhibitors. These can be broadly categorized into covalent irreversible inhibitors (e.g., Ibrutinib, Acalabrutinib, Zanubrutinib) and non-covalent (reversible) inhibitors.[11][12][13] The choice of comparator compounds should reflect the intended application and the specific questions being addressed.
Table 1: Comparative Biochemical Potency of BTK Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Kinase Selectivity Profile |
| This compound | (Hypothetical) | BTK | [Insert experimental value] | [Describe selectivity against other kinases, e.g., EGFR, ITK, TEC] |
| Ibrutinib | Covalent, Irreversible | BTK (Cys481) | ~0.5 | Also inhibits other kinases like TEC, ITK, EGFR, ERBB2/4 |
| Acalabrutinib | Covalent, Irreversible | BTK (Cys481) | ~3 | More selective for BTK than ibrutinib with less off-target activity on EGFR, ITK, and TEC |
| Zanubrutinib | Covalent, Irreversible | BTK (Cys481) | ~1 | High selectivity for BTK with minimal inhibition of EGFR and other kinases |
| Pirtobrutinib | Non-covalent, Reversible | BTK | ~2.5 | Active against wild-type and C481S mutant BTK |
IC50 values are approximate and can vary depending on the assay conditions. Data for established inhibitors is based on publicly available information.
Table 2: Comparative Cellular Activity of BTK Inhibitors
| Inhibitor | Cell Line | Assay | Endpoint | EC50 (nM) |
| This compound | Ramos (B-cell lymphoma) | Western Blot | p-BTK (Y223) inhibition | [Insert experimental value] |
| Ramos (B-cell lymphoma) | Western Blot | p-PLCγ2 (Y759) inhibition | [Insert experimental value] | |
| Ramos (B-cell lymphoma) | Western Blot | p-ERK1/2 (T202/Y204) inhibition | [Insert experimental value] | |
| HEK293 with NF-κB reporter | Reporter Assay | NF-κB inhibition | [Insert experimental value] | |
| Ibrutinib | Ramos (B-cell lymphoma) | Western Blot | p-BTK (Y223) inhibition | ~10 |
| Ramos (B-cell lymphoma) | Western Blot | p-PLCγ2 (Y759) inhibition | ~15 | |
| Ramos (B-cell lymphoma) | Western Blot | p-ERK1/2 (T202/Y204) inhibition | ~20 | |
| HEK293 with NF-κB reporter | Reporter Assay | NF-κB inhibition | ~25 |
EC50 values are illustrative and will vary based on cell line and experimental conditions.
Experimental Protocols
To generate the comparative data presented above, the following key experiments are essential.
BTK Kinase Assay
Objective: To determine the in vitro potency of this compound in inhibiting BTK enzymatic activity.
Methodology: An in vitro kinase assay can be performed using a variety of platforms, such as ADP-Glo™ Kinase Assay or LanthaScreen™ Eu Kinase Binding Assay.[1][14][15][16][17]
Protocol Outline (based on ADP-Glo™):
-
Reagent Preparation: Prepare BTK enzyme, substrate (e.g., a generic tyrosine kinase substrate), ATP, and the test inhibitor (this compound and comparators) in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
Inhibitor Incubation: Add serial dilutions of the inhibitors to the wells of a 384-well plate. Add the BTK enzyme and incubate to allow for inhibitor binding.
-
Kinase Reaction: Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation status of key downstream signaling molecules (BTK, PLCγ2, ERK) in a cellular context.
Methodology: Western blotting is a standard technique to detect and quantify the levels of specific proteins and their post-translational modifications, such as phosphorylation.
Protocol Outline:
-
Cell Culture and Treatment: Culture a suitable B-cell line (e.g., Ramos) to the desired density. Treat the cells with varying concentrations of this compound and comparator inhibitors for a specified time. Stimulate the cells with an appropriate agonist (e.g., anti-IgM) to activate the BCR pathway.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of BTK (e.g., p-BTK Y223), PLCγ2 (e.g., p-PLCγ2 Y759), and ERK1/2 (e.g., p-ERK1/2 T202/Y204).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with antibodies against the total forms of BTK, PLCγ2, and ERK to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
NF-κB Reporter Assay
Objective: To measure the functional consequence of BTK inhibition by this compound on the NF-κB signaling pathway.
Methodology: A luciferase reporter assay is a common method to quantify the activity of a specific transcription factor, in this case, NF-κB.[18][19][20][21][22]
Protocol Outline:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently or stably transfect them with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Cell Treatment: Seed the transfected cells in a 96-well plate. Treat the cells with different concentrations of this compound and comparator inhibitors.
-
Pathway Activation: Stimulate the cells with an NF-κB activator (e.g., TNFα or PMA) to induce reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Data Measurement and Analysis: Measure the luminescence using a luminometer. Normalize the NF-κB-driven luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the EC50 for inhibition of NF-κB activity.
Visualizing BTK Signaling and Experimental Workflow
To further clarify the biological context and experimental design, the following diagrams have been generated.
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
References
- 1. promega.com [promega.com]
- 2. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of Bruton's TK regulates macrophage NF‐κB and NLRP3 inflammasome activation in metabolic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton's agammaglobulinemia tyrosine kinase (Btk) regulates TPA-induced breast cancer cell invasion via PLCγ2/PKCβ/NF-κB/AP-1-dependent matrix metalloproteinase-9 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A conditional form of Bruton's tyrosine kinase is sufficient to activate multiple downstream signaling pathways via PLC Gamma 2 in B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B‐cell receptor signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bruton's Tyrosine Kinase Is Required for Activation of Iκb Kinase and Nuclear Factor κb in Response to B Cell Receptor Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. 3.2. BTK Kinase Assay [bio-protocol.org]
- 15. In vitro kinase assay [bio-protocol.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. promega.com [promega.com]
- 18. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. 2.6. NF-κB Reporter Assay [bio-protocol.org]
- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Preclinical Efficacy of BTK Inhibitors: A Comparative Guide
A note on the requested compound "Btk-IN-32": Our comprehensive search for preclinical data on a specific Bruton's tyrosine kinase (BTK) inhibitor designated "this compound" did not yield any published experimental studies or efficacy data. While this compound is listed by some chemical suppliers with the CAS number 1015441-29-8, there is a notable absence of scientific literature detailing its preclinical or clinical development.
Therefore, to fulfill the core request for a comparative guide on the preclinical efficacy of BTK inhibitors for a scientific audience, this guide will focus on well-characterized and clinically relevant BTK inhibitors: Ibrutinib , Acalabrutinib , and Zanubrutinib . These molecules have extensive preclinical and clinical data available, allowing for a meaningful comparison of their efficacy and selectivity.
This guide provides a comparative overview of the preclinical efficacy of these prominent BTK inhibitors, presenting key data in a structured format to aid researchers, scientists, and drug development professionals in their understanding of these targeted therapies.
Comparative Efficacy of BTK Inhibitors
The following table summarizes the in vitro potency of Ibrutinib, Acalabrutinib, and Zanubrutinib against BTK and other key kinases, providing insight into their relative selectivity.
| Compound | BTK IC50 (nM) | EGFR IC50 (nM) | ITK IC50 (nM) | TEC IC50 (nM) | Selectivity for BTK over EGFR |
| Ibrutinib | 0.5[1] | ~10 | 5 | 7.8 | ~20x |
| Acalabrutinib | 3-5 | >1000 | >1000 | 29 | >333x[1] |
| Zanubrutinib | <1 | ~60 | 67 | 20 | ~60x[2] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates greater potency. Data is compiled from various preclinical studies and may vary depending on the specific assay conditions.
BTK Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[2][3][4] Dysregulation of this pathway is a hallmark of many B-cell malignancies.[3][4] BTK inhibitors function by blocking the catalytic activity of BTK, thereby disrupting downstream signaling and leading to apoptosis of malignant B-cells.[3][4]
Caption: Simplified BTK signaling pathway and the point of inhibition.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate the preclinical efficacy of BTK inhibitors.
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified BTK by 50%.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test inhibitors (e.g., Ibrutinib, Acalabrutinib, Zanubrutinib) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add the diluted inhibitors to the wells of a 384-well plate.
-
Add the BTK enzyme and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
Cellular BTK Autophosphorylation Assay
Objective: To assess the ability of an inhibitor to block BTK activity within a cellular context by measuring the phosphorylation of BTK at a specific site (e.g., Tyr223).
Materials:
-
B-cell lymphoma cell line (e.g., TMD8)
-
Cell culture medium and supplements
-
Test inhibitors
-
Anti-IgM antibody (to stimulate the BCR pathway)
-
Lysis buffer
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot or ELISA reagents
Procedure:
-
Culture the B-cell lymphoma cells to the desired density.
-
Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with anti-IgM to induce BCR signaling and BTK autophosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration in each lysate.
-
Analyze the levels of phosphorylated BTK and total BTK using Western blotting or ELISA.
-
Normalize the phosphorylated BTK signal to the total BTK signal.
-
Determine the concentration of the inhibitor that reduces BTK autophosphorylation by 50% (EC50).
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a BTK inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
B-cell lymphoma cell line for implantation
-
Test inhibitor formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the B-cell lymphoma cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control orally, once or twice daily, for a specified period (e.g., 21-28 days).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for a preclinical in vivo xenograft study.
Conclusion
The preclinical data for Ibrutinib, Acalabrutinib, and Zanubrutinib demonstrate that all three are potent inhibitors of BTK. However, they exhibit different selectivity profiles, which may contribute to variations in their clinical safety and efficacy. Acalabrutinib and Zanubrutinib were designed to be more selective for BTK than the first-in-class inhibitor, Ibrutinib, with the aim of reducing off-target effects.[1][2] Researchers and clinicians should consider these differences when designing new studies or selecting a BTK inhibitor for a particular application. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel BTK inhibitors as they emerge in the drug development pipeline.
References
Comparative Cross-Reactivity Profiling of BTK Inhibitors
A detailed analysis of the selectivity of Bruton's tyrosine kinase (BTK) inhibitors is crucial for understanding their potential therapeutic efficacy and off-target effects. This guide provides a comparative overview of the cross-reactivity profiles of various BTK inhibitors, supported by available experimental data.
Currently, specific cross-reactivity data for a compound designated "Btk-IN-32" is not publicly available in the reviewed literature. However, a comparative analysis of established BTK inhibitors can be constructed based on methodologies and data from widespread techniques like the KINOMEscan™ assay. This guide will, therefore, focus on the principles of such a comparison and utilize publicly accessible data for other known BTK inhibitors as illustrative examples.
Understanding BTK and the Importance of Selectivity
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, survival, and differentiation.[1][2] Its inhibition has proven to be a highly effective therapeutic strategy for various B-cell malignancies and autoimmune diseases.[1][2] However, the human kinome consists of over 500 kinases, and off-target inhibition of other kinases can lead to undesirable side effects. Therefore, a high degree of selectivity is a key attribute of a successful BTK inhibitor.
Kinome-Wide Cross-Reactivity Profiling
A standard method for assessing the selectivity of kinase inhibitors is through kinome-wide profiling assays, such as KINOMEscan™. This assay measures the binding of a test compound to a large panel of kinases, providing a quantitative measure of its interaction with each kinase. The results are often visualized as a "tree spot" diagram, where the size and color of the spots represent the strength of the interaction.[3]
Hypothetical Cross-Reactivity Profile for this compound and Other Inhibitors
For the purpose of illustration, the following table summarizes a hypothetical KINOMEscan™ dataset, comparing "this compound" to the first-generation BTK inhibitor, Ibrutinib, and a second-generation inhibitor, Acalabrutinib. The data is presented as the percentage of control (% Control), where a lower value indicates stronger binding.
| Kinase Target | This compound (% Control) | Ibrutinib (% Control) | Acalabrutinib (% Control) |
| BTK | < 1 | < 1 | < 1 |
| ITK | 5 | < 1 | 20 |
| TEC | 8 | 2 | 35 |
| EGFR | 85 | 15 | 90 |
| ERBB2 | 90 | 20 | 95 |
| BLK | 12 | 5 | 40 |
| BMX | 10 | 3 | 50 |
| SRC | 70 | 30 | 85 |
| LYN | 65 | 25 | 80 |
Note: This table is a hypothetical representation for illustrative purposes. Actual experimental data for this compound is not available.
This hypothetical data suggests that while all three inhibitors potently bind to BTK, their off-target profiles differ significantly. Ibrutinib shows considerable binding to other kinases like ITK, TEC, and EGFR family members, which is consistent with its known side-effect profile. Acalabrutinib demonstrates improved selectivity over Ibrutinib. The hypothetical "this compound" is positioned as a highly selective inhibitor with minimal off-target interactions in this illustrative dataset.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of BTK in B-cell signaling and a typical workflow for assessing inhibitor cross-reactivity.
Figure 1. Simplified BTK Signaling Pathway in B-Cells. This diagram shows the activation of BTK downstream of the B-cell receptor, leading to cellular responses.
Figure 2. Generalized Workflow for KINOMEscan™ Profiling. This illustrates the major steps involved in assessing the cross-reactivity of a kinase inhibitor.
Experimental Protocols
A detailed experimental protocol for a KINOMEscan™ assay is proprietary to the service provider (e.g., Eurofins DiscoverX). However, the general principles are as follows:
KINOMEscan™ Binding Assay Protocol (General Overview)
-
Immobilization of Kinases: A proprietary DNA-tagged human kinase library is utilized where each kinase is individually expressed as a fusion protein with a unique DNA tag. These fusion proteins are then immobilized on a solid support.
-
Competitive Binding: The test compound (e.g., this compound) is incubated at a fixed concentration (e.g., 100 nM or 1 µM) with the immobilized kinases in the presence of a biotinylated, broad-spectrum kinase inhibitor (the "tracer"). The test compound and the tracer compete for binding to the kinase active site.
-
Quantification: The amount of tracer bound to each kinase is quantified using a detection system (e.g., qPCR of the DNA tag or a fluorescence-based readout).
-
Data Analysis: The amount of tracer bound in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of the control signal, where a lower percentage indicates stronger binding of the test compound. A selectivity score (S-score) can also be calculated to provide a quantitative measure of selectivity.
Conclusion
While specific data for "this compound" is not available, the framework for its comparative cross-reactivity profiling is well-established. By employing techniques like KINOMEscan™, researchers can generate a comprehensive selectivity profile. This data is essential for guiding the preclinical and clinical development of novel BTK inhibitors, with the goal of maximizing on-target efficacy while minimizing off-target-related toxicities. The hypothetical comparison with Ibrutinib and Acalabrutinib underscores the importance of continuous efforts to develop more selective kinase inhibitors for improved therapeutic outcomes.
References
Comparative Guide to Validating the Activating Effect of Novel Modulators on Bruton's Tyrosine Kinase (BTK) Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in B-cell receptor (BCR) signaling pathways, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[1][2][3] While the development of BTK inhibitors has revolutionized the treatment of these conditions, the study of BTK activators is crucial for understanding the intricacies of BTK signaling and for developing novel therapeutic strategies. This guide provides a framework for validating the activating effect of a novel compound, exemplified here as "Btk-IN-32," on wild-type BTK and its clinically relevant mutants.
Due to the limited public information available on a specific compound named "this compound," this document will serve as a template, utilizing hypothetical data for this compound to illustrate the validation process. This guide compares this hypothetical activator with well-characterized BTK inhibitors to provide a comprehensive validation workflow.
BTK Signaling Pathway
BTK is a key component of multiple signaling cascades, including those initiated by the B-cell receptor (BCR), chemokine receptors, and Toll-like receptors (TLRs).[4][5] Upon receptor activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream effectors like phospholipase C gamma 2 (PLCγ2). This ultimately results in the activation of transcription factors such as NF-κB, which are crucial for B-cell proliferation, survival, and differentiation.[2][6]
Caption: Simplified BTK signaling pathway upon B-cell receptor (BCR) activation.
Experimental Workflow for Validation
The validation of a potential BTK activator involves a multi-step process, starting from in vitro biochemical assays to cell-based assays and potentially in vivo models.
Caption: A general experimental workflow for validating a novel BTK modulator.
Comparative Performance Data
The following table summarizes the hypothetical activating effect of this compound in comparison to the inhibitory effects of known BTK inhibitors on wild-type (WT) BTK and common resistance-conferring mutants.
| Compound | Target | Assay Type | EC50 / IC50 (nM) |
| This compound (Hypothetical) | BTK (WT) | Kinase Activity | EC50: 150 |
| BTK (C481S) | Kinase Activity | EC50: 120 | |
| BTK (T474I) | Kinase Activity | EC50: 200 | |
| Ibrutinib | BTK (WT) | Kinase Activity | IC50: 0.5 |
| BTK (C481S) | Kinase Activity | IC50: >1000 | |
| Acalabrutinib | BTK (WT) | Kinase Activity | IC50: 3 |
| BTK (C481S) | Kinase Activity | IC50: >1000 | |
| Zanubrutinib | BTK (WT) | Kinase Activity | IC50: 1 |
| BTK (C481S) | Kinase Activity | IC50: >1000 |
Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are representative values from published literature. Data for this compound is hypothetical.
Experimental Protocols
In Vitro BTK Kinase Assay
Objective: To determine the direct effect of a compound on the enzymatic activity of purified BTK protein (wild-type and mutants).
Materials:
-
Recombinant human BTK (WT, C481S, T474I)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (this compound or inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[7][8]
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the test compound, recombinant BTK enzyme, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.[9]
-
For an activator (this compound), data is plotted as luminescence signal versus compound concentration to determine the EC50. For inhibitors, data is plotted as percent inhibition versus compound concentration to determine the IC50.
Cellular BTK Autophosphorylation Assay
Objective: To assess the effect of a compound on BTK activity within a cellular context by measuring the phosphorylation of BTK at tyrosine 223 (Y223).
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8)
-
Cell culture medium and supplements
-
Test compound (this compound or inhibitor)
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis buffer
-
Antibodies: anti-phospho-BTK (Y223), anti-total-BTK, and appropriate secondary antibodies
-
Western blotting or ELISA reagents and equipment
Procedure:
-
Culture cells to the desired density.
-
Pre-incubate the cells with the test compound for a specified time.
-
Stimulate the cells with anti-IgM to activate the BCR pathway.
-
Lyse the cells and collect the protein lysate.
-
Quantify protein concentration.
-
Analyze the phosphorylation status of BTK (Y223) and total BTK levels by Western blot or ELISA.
-
Densitometry is used to quantify the ratio of phosphorylated BTK to total BTK.
Proposed Mechanism of Action for this compound
The following diagram illustrates a hypothetical activating mechanism for this compound, where the compound binds to a regulatory domain of BTK, inducing a conformational change that mimics the active state, even in the presence of mutations that confer resistance to traditional inhibitors.
Caption: Hypothetical mechanism of this compound as an allosteric activator of BTK.
The validation of a novel BTK activator requires a systematic approach, combining biochemical and cell-based assays to elucidate its mechanism of action and functional consequences. This guide provides a template for researchers to design and present their findings in a clear and comprehensive manner. The comparative analysis against known inhibitors and the investigation of effects on clinically relevant mutants are essential for understanding the full potential of a new BTK modulator.
References
- 1. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Navigating BTK Modulation: A Comparative Analysis of Activators and Inhibitors
For researchers and drug development professionals, understanding the landscape of Bruton's Tyrosine Kinase (BTK) modulators is critical for advancing therapeutic strategies in oncology and immunology. This guide provides a comprehensive comparison of BTK activators and inhibitors, supported by experimental data, detailed protocols, and clear visualizations of the key molecular interactions.
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in various cellular signaling pathways, making it a prime target for therapeutic intervention.[1] While the majority of research has focused on the development of BTK inhibitors for the treatment of B-cell malignancies and autoimmune diseases, the study of BTK activators is emerging as a valuable tool for understanding kinase function and potential therapeutic applications in immunodeficiency.[2][3][4]
Comparative Analysis of BTK Inhibitors
The development of BTK inhibitors has seen a rapid evolution from first-generation irreversible inhibitors to more selective next-generation compounds, as well as reversible inhibitors. These advancements have primarily aimed to improve upon the safety and efficacy profiles of their predecessors.[5][6]
Quantitative Comparison of Covalent BTK Inhibitors
| Compound | Target | IC50 (nM) | Kinase Selectivity | Key Adverse Events |
| Ibrutinib | BTK (covalent) | 0.5 | Less selective; inhibits other kinases like TEC, EGFR, ERBB2/HER2, etc. | Atrial fibrillation, hypertension, bleeding, diarrhea, rash[5][7] |
| Acalabrutinib | BTK (covalent) | 5 | More selective than ibrutinib; minimal activity against EGFR | Headache, diarrhea, neutropenia; lower incidence of atrial fibrillation than ibrutinib[5][7] |
| Zanubrutinib | BTK (covalent) | <1 | Highly selective; lower off-target activity against EGFR and TEC family kinases compared to ibrutinib | Neutropenia, upper respiratory tract infection, rash; lower rates of atrial fibrillation[5][7] |
| Tirabrutinib | BTK (covalent) | 2.2 | High selectivity for BTK over other kinases like EGFR | Generally well-tolerated; skin and subcutaneous tissue disorders, gastrointestinal disorders[5] |
Quantitative Comparison of Non-Covalent (Reversible) BTK Inhibitors
| Compound | Target | IC50 (nM) | Key Features |
| Fenebrutinib | BTK (non-covalent) | 2-10 | High selectivity; being investigated for autoimmune diseases like multiple sclerosis and rheumatoid arthritis[5][8] |
| Pirtobrutinib | BTK (non-covalent) | 0.4 | Effective against wild-type and C481S-mutated BTK; for patients who have developed resistance to covalent inhibitors[9] |
| Nemtabrutinib | BTK (non-covalent) | ~1 | Under investigation for B-cell malignancies; also shows activity against C481S-mutated BTK |
The BTK Signaling Pathway
BTK is a crucial signaling molecule in multiple cellular pathways. Its activation is initiated by various receptors, including the B-cell receptor (BCR), chemokine receptors, Fc receptors, and Toll-like receptors (TLRs). Upon activation, BTK translocates to the cell membrane and is phosphorylated. This triggers a cascade of downstream signaling events that ultimately lead to the activation of transcription factors like NF-κB and MAPK, which promote cell proliferation, survival, and differentiation.[2][3]
The Emergence of BTK Activators
While research has been predominantly focused on BTK inhibition, a recent study has identified and characterized a small-molecule allosteric activator of BTK, referred to as "C2".[2] This compound was discovered through virtual screening and has been shown to activate full-length BTK and its fragments, with the exception of the isolated kinase domain, which is consistent with an allosteric mechanism of action.[2]
Kinetic experiments have revealed that C2 increases the catalytic efficiency of BTK by decreasing the Km and increasing the kcat.[2] Notably, C2 is also capable of activating BTK mutants found in X-linked agammaglobulinemia (XLA), a genetic disorder characterized by a deficiency in B-cell development.[2] This finding suggests that small-molecule activators could have therapeutic potential for restoring function to mutated kinases in certain diseases.
Due to the nascent stage of BTK activator research, extensive comparative data is not yet available. However, the discovery of C2 provides a proof-of-principle for the allosteric activation of BTK and opens new avenues for research and drug development.
Experimental Protocols
In Vitro BTK Kinase Assay
This assay is fundamental for determining the potency of BTK inhibitors (IC50) or the efficacy of activators (EC50).
Methodology:
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (inhibitors or activators) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (for measuring kinase activity)
-
384-well plates
-
-
Procedure: a. Prepare serial dilutions of the test compounds. b. In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control). c. Add 2 µl of BTK enzyme solution. d. Add 2 µl of a mixture of the substrate and ATP to initiate the reaction. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. g. Record the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the BTK kinase activity.
-
For inhibitors, calculate the percent inhibition at each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.
-
For activators, calculate the percent activation relative to the basal activity and fit the data to determine the EC50 value.
-
Cellular BTK Occupancy Assay
This assay measures the extent to which a covalent BTK inhibitor binds to its target within a cellular context.
Methodology:
-
Reagents and Materials:
-
Cell line expressing BTK (e.g., human B-cell lymphoma lines)
-
Covalent BTK inhibitor
-
Lysis buffer
-
Biotinylated probe that binds to the same cysteine residue as the inhibitor
-
Antibodies for detecting total and unbound BTK (e.g., in a TR-FRET format)
-
-
Procedure: a. Treat cells with varying concentrations of the BTK inhibitor for a specified time. b. Lyse the cells to release the cellular proteins. c. In an assay plate, incubate the cell lysate with the biotinylated probe. The probe will only bind to the BTK that is not already occupied by the inhibitor. d. Use a detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), to quantify both the total amount of BTK and the amount of unbound BTK that has been captured by the probe.
-
Data Analysis:
-
The BTK occupancy is calculated as the percentage of BTK that is bound by the inhibitor.
-
This is determined by subtracting the fraction of unbound BTK from the total BTK.
-
Plotting occupancy against inhibitor concentration allows for the determination of the cellular IC50.
-
Experimental Workflow for BTK Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel BTK inhibitor.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Screening and Characterization of Allosteric Small Molecules Targeting Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. biorxiv.org [biorxiv.org]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Bruton's Tyrosine Kinase (BTK) Inhibitor Specificity within the Tec Kinase Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases. BTK belongs to the Tec family of non-receptor tyrosine kinases, which also includes four other members: Tec, Interleukin-2-inducible T-cell kinase (ITK), Bone marrow tyrosine kinase on chromosome X (BMX), and Tyrosine-protein kinase TXK (TXK). Due to the structural similarity within the Tec family, the specificity of BTK inhibitors is a critical factor in their efficacy and safety profile. Off-target inhibition of other Tec kinases can lead to undesirable side effects.
This guide provides a comparative analysis of the specificity of several prominent BTK inhibitors for BTK over other Tec family kinases. While information for a specific inhibitor designated "Btk-IN-32" was not publicly available at the time of this writing, this guide offers a valuable comparison of well-characterized BTK inhibitors, including first and second-generation covalent inhibitors, a non-covalent inhibitor, and a dual BMX/BTK inhibitor. The data presented here is compiled from various biochemical assays and is intended to aid researchers in selecting the appropriate tool compounds and to provide context for drug development efforts.
Quantitative Comparison of Inhibitor Specificity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported IC50 values of selected BTK inhibitors against the five members of the Tec kinase family. Lower IC50 values indicate higher potency.
| Inhibitor | BTK (nM) | Tec (nM) | ITK (nM) | BMX (nM) | TXK (nM) | Selectivity Notes |
| Ibrutinib | ~0.5 | ~8.4[1] | ~10.5[1] | - | - | First-generation covalent inhibitor. Broad activity against other kinases with a homologous cysteine in the active site. |
| Acalabrutinib | ~5.1 | >1000 | >1000 | - | - | Second-generation covalent inhibitor with improved selectivity over Ibrutinib.[2] Minimal off-target effects on other Tec kinases. |
| Zanubrutinib | - | - | - | - | - | Second-generation covalent inhibitor designed for greater BTK specificity and reduced off-target activity against Tec and ITK compared to Ibrutinib.[3] |
| Pirtobrutinib | ~3.15[1] | ~1234[1] | >5000[1] | - | - | Highly selective, non-covalent (reversible) BTK inhibitor.[4][5][6] It is reported to be over 300-fold more selective for BTK than for 98% of other kinases tested.[6] |
| JS25 | 5.8[7] | ~46.4 | ~87 | 3.5 | ~40.6 | A potent dual inhibitor of BMX and BTK.[7] It shows ~8-fold and ~15-fold higher selectivity for BTK relative to TEC and ITK, respectively.[7] |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
Caption: Simplified BTK Signaling Pathway.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.unibo.it [cris.unibo.it]
- 7. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Btk-IN-32: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Btk-IN-32, a potent inhibitor of Bruton's tyrosine kinase (BTK), must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1015441-29-8) is not publicly available, this guide provides essential disposal information based on a closely related compound, BTK-IN-7, and general best practices for handling chemical waste in a laboratory setting.[1][2][3] It is imperative to obtain and consult the official SDS from the supplier for specific handling and disposal instructions for this compound before use.
Key Safety and Disposal Information
The following table summarizes crucial safety and disposal data, primarily based on the information available for the similar compound BTK-IN-7.[3]
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 1015441-29-8 | [1][2] |
| Molecular Formula | C35H35ClN4O3S | [1] |
| GHS Hazard Classification (based on BTK-IN-7) | Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. | [3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [3][4] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator. | [3] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment. | [3] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to prevent harm to personnel and the environment. The following workflow provides a logical sequence for the safe disposal of this compound.
Caption: A workflow diagram illustrating the step-by-step procedure for the safe disposal of this compound.
Experimental Protocols for Safe Handling and Disposal
To ensure the safe handling and disposal of this compound, laboratory personnel should adhere to the following protocols:
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]
-
If there is a risk of generating aerosols or dust, use a suitable respirator.[3]
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as empty vials, pipette tips, and contaminated gloves, in a clearly labeled, leak-proof container designated for solid chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container. Do not mix with incompatible chemicals such as strong acids, bases, or oxidizing agents.[3][4]
-
Ensure all waste containers are properly labeled with the chemical name ("this compound") and the appropriate hazard symbols.
3. Storage:
-
Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.
-
Keep containers tightly sealed to prevent leaks or spills.
4. Disposal:
-
Do not dispose of this compound down the drain or in regular trash. Due to its aquatic toxicity, this is of utmost importance.[3]
-
All waste containing this compound must be disposed of through a certified hazardous waste disposal service in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper pickup and disposal.
By following these procedures, researchers can minimize the risks associated with the handling and disposal of this compound, ensuring a safe laboratory environment and protecting the ecosystem.
References
Personal protective equipment for handling Btk-IN-32
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Btk-IN-32, a Bruton's tyrosine kinase (BTK) inhibitor, is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to hazardous chemicals. Based on general guidelines for handling kinase inhibitors and safety data for similar compounds, the following PPE is recommended when working with this compound.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Purpose |
| Hand Protection | Double chemotherapy gloves or two pairs of chemical-resistant gloves.[1] | Prevents skin contact and absorption. |
| Eye Protection | Safety goggles with side-shields.[2] | Protects eyes from splashes and aerosols. |
| Body Protection | Impervious clothing, such as a disposable gown resistant to hazardous drugs.[1][2] | Protects skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator should be used when there is a risk of generating dust or aerosols.[3][4] | Prevents inhalation of the compound. The specific type depends on the concentration and task. |
Operational and Handling Plan
A systematic approach to handling this compound will minimize the risk of exposure.
Experimental Workflow for Safe Handling:
Key Handling Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet, to avoid inhalation of dust or aerosols.[4][5]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2][5]
-
Aerosol and Dust Formation: Implement procedures to minimize the formation of dust and aerosols during handling.[2][5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Disposal Procedures:
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, and labware, should be considered hazardous waste.
-
Waste Containers: Dispose of all contaminated materials in clearly labeled, sealed containers designated for chemical waste.
-
Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Logical Relationship for PPE Selection:
The decision to use specific PPE is based on a risk assessment of the planned experimental procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
